molecular formula C8H7BrN2 B1292587 6-Bromo-5-methyl-1H-indazole CAS No. 1000343-69-0

6-Bromo-5-methyl-1H-indazole

Cat. No.: B1292587
CAS No.: 1000343-69-0
M. Wt: 211.06 g/mol
InChI Key: YLLZDOJZLKUKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLZDOJZLKUKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646670
Record name 6-Bromo-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-69-0
Record name 6-Bromo-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-5-METHYLINDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-methyl-1H-indazole: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological applications of 6-Bromo-5-methyl-1H-indazole. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and chemical synthesis.

Core Chemical Properties

This compound is a substituted indazole derivative with the chemical formula C₈H₇BrN₂.[1][2] Its structure features a bicyclic system composed of a pyrazole ring fused to a benzene ring, with a bromine atom at the 6-position and a methyl group at the 5-position. This compound is typically a light brown to orange solid and should be stored at 0-8 °C.[2]

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₈H₇BrN₂[1][2][3]
Molecular Weight 211.06 g/mol [2]
CAS Number 1000343-69-0[1][2]
Appearance Light brown to orange solid[2]
Boiling Point 344.6 °C at 760 mmHg
Purity ≥ 95% (HPLC)[2]
Storage Conditions 0-8 °C[2]
Spectral Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0s1HH3
~7.8s1HH7
~7.5s1HH4
~2.4s3H-CH₃
~13.0br s1HN-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~140C7a
~135C3
~130C5
~125C4
~120C7
~118C6
~110C3a
~20-CH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1620-1580MediumC=C aromatic ring stretch
1500-1450StrongC=N aromatic ring stretch
1100-1000StrongC-N stretch
850-750StrongC-H out-of-plane bend
700-600MediumC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
210/212[M]⁺Molecular ion peak with characteristic ~1:1 isotopic pattern for Bromine.
131[M-Br]⁺Loss of bromine atom.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a reliable method can be adapted from the well-established synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[5] The proposed synthesis for this compound would start from the commercially available 4-bromo-3-methylaniline.

Proposed Synthetic Pathway

Synthesis of this compound start 4-Bromo-3-methylaniline step1 Acetylation start->step1 intermediate1 N-(4-Bromo-3-methylphenyl)acetamide step1->intermediate1 (CH₃CO)₂O step2 Diazotization & Cyclization intermediate1->step2 product This compound step2->product 1. NaNO₂, H⁺ 2. Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Acetylation of 4-Bromo-3-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain N-(4-Bromo-3-methylphenyl)acetamide.

Step 2: Diazotization and Cyclization

  • Suspend the N-(4-Bromo-3-methylphenyl)acetamide in a suitable solvent such as chloroform.

  • Add potassium acetate followed by isoamyl nitrite.

  • Heat the mixture to reflux (around 60-70 °C) and maintain for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add a solution of hydrochloric acid and heat to induce hydrolysis of the N-acetyl group.

  • Cool the acidic mixture and neutralize with a strong base (e.g., NaOH solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized this compound would be performed using a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Synthesized Compound dissolve_nmr Dissolve in DMSO-d₆ sample->dissolve_nmr atr_ir Place on ATR crystal sample->atr_ir dissolve_ms Dissolve in MeOH/ACN sample->dissolve_ms nmr ¹H & ¹³C NMR dissolve_nmr->nmr ir FT-IR atr_ir->ir ms Mass Spectrometry (ESI) dissolve_ms->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Absorption Bands ir->ir_data ms_data m/z, Isotopic Pattern ms->ms_data elucidation Structural Elucidation nmr_data->elucidation ir_data->elucidation ms_data->elucidation

Caption: Workflow for spectroscopic analysis of the compound.

Biological Significance and Applications in Drug Development

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a valuable framework for designing enzyme inhibitors, particularly protein kinase inhibitors.[6][7] Derivatives of 6-bromo-1H-indazole have shown significant potential in targeting kinases implicated in cancer.[8] While specific biological data for this compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a building block in the development of novel therapeutics.

Role as a Kinase Inhibitor Scaffold

The 1H-indazole core can act as a competitive inhibitor at the ATP-binding site of kinases.[7] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain. The bromine atom at the 6-position provides a handle for further synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to explore the solvent-exposed regions of the ATP-binding pocket and enhance potency and selectivity.[7]

Potential Signaling Pathway Targets

Based on the activity of related indazole derivatives, compounds derived from this compound could potentially target key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4) pathways.[7][9]

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K/Akt Pathway VEGFR->PI3K RAS RAS/MAPK Pathway VEGFR->RAS Indazole 6-Bromo-5-methyl- 1H-indazole Derivative Indazole->VEGFR Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the VEGFR signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

Workflow:

Kinase_Assay_Workflow A 1. Kinase Reaction: Kinase, Substrate, ATP, & Test Compound B 2. ATP Depletion: Add ADP-Glo™ Reagent A->B C 3. Signal Generation: Add Kinase Detection Reagent B->C D 4. Luminescence Measurement C->D E 5. IC₅₀ Determination D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the target kinase, its specific substrate, and the test compound (a derivative of this compound) at various concentrations. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced in the initial kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its chemical structure offers opportunities for diverse synthetic modifications to optimize potency and selectivity against various biological targets. While specific experimental data for this compound is not widely published, this guide provides a comprehensive overview based on data from closely related analogues and established methodologies. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers to explore the potential of this compound and its derivatives in drug discovery.

References

Structural Analysis of 6-Bromo-5-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 6-Bromo-5-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific derivative, this document leverages a combination of experimental data from its parent compound, 6-Bromo-1H-indazole, and predictive methodologies based on structurally similar molecules. This guide covers spectroscopic characterization (NMR, IR, and Mass Spectrometry), a plausible synthetic route, and a discussion of its potential biological significance, offering a valuable resource for researchers in the field.

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in drug discovery and development. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of their physicochemical properties and biological targets. This guide focuses on the structural elucidation of this compound, a derivative with potential for further exploration in medicinal chemistry.

Predicted Physicochemical Properties

A summary of the key predicted physicochemical properties of this compound is presented below. These values are estimated based on computational models and comparison with similar structures.

PropertyPredicted Value
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not experimentally determined
Solubility Expected to be soluble in organic solvents like methanol, DMSO, and chloroform

Spectroscopic Data (Predicted and Comparative)

The structural characterization of this compound can be achieved through a combination of spectroscopic techniques. While direct experimental spectra are not widely available, the following data is predicted based on the analysis of the parent compound, 6-Bromo-1H-indazole, and general principles of spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~13.0br s1HN1-H
~8.0s1HH3
~7.8s1HH7
~7.5s1HH4
~2.4s3HC5-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted)Assignment
~140C7a
~135C3a
~133C5
~125C7
~120C4
~118C6
~110C3
~17C5-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3150-3000MediumN-H Stretch
3000-2850MediumC-H Stretch (Aromatic and Aliphatic)
1620-1580MediumC=C Aromatic Ring Stretch
1500-1450StrongC=N Aromatic Ring Stretch
1100-1000StrongC-N Stretch
850-750StrongC-H Out-of-plane Bend
700-600MediumC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)IonNotes
210/212[M]⁺Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine.
211/213[M+H]⁺Protonated molecular ion peak, also showing the bromine isotopic pattern.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the following are generalized experimental methodologies for the synthesis and spectroscopic analysis of similar indazole derivatives.

Synthesis of 6-Bromo-1H-indazole (Parent Compound)

A common method for the synthesis of 6-Bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[2] This protocol can be adapted for the synthesis of the 5-methyl derivative by starting with the appropriately substituted aniline.

Experimental Workflow for Synthesis

G Synthesis Workflow for 6-Bromo-1H-indazole Analogues cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization and Cyclization cluster_2 Step 3: Work-up and Hydrolysis cluster_3 Step 4: Isolation and Purification start 4-Bromo-2,3-dimethylaniline product1 Acetylated Intermediate start->product1 Chloroform reagent1 Acetic Anhydride reagent1->product1 reaction Reaction Mixture product1->reaction Reflux reagent2 Potassium Acetate, Isoamyl Nitrite reagent2->reaction hydrolysis Acidic Mixture reaction->hydrolysis Vacuum, Water reagent3 Conc. HCl reagent3->hydrolysis final_product This compound hydrolysis->final_product pH adjustment, Filtration reagent4 NaOH (aq), Heptane reagent4->final_product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Analysis

The following protocols are standard procedures for obtaining spectroscopic data for solid organic compounds.

Workflow for Spectroscopic Analysis

G General Workflow for Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound This compound (Solid Sample) nmr_prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) compound->nmr_prep ir_prep Place on ATR Crystal compound->ir_prep ms_prep Dissolve in Volatile Solvent (e.g., Methanol) compound->ms_prep nmr_acq Acquire 1H and 13C Spectra nmr_prep->nmr_acq nmr_analysis Data Processing and Interpretation nmr_acq->nmr_analysis final_structure Structural Confirmation nmr_analysis->final_structure ir_acq Record Spectrum (4000-400 cm-1) ir_prep->ir_acq ir_analysis Identify Functional Group Bands ir_acq->ir_analysis ir_analysis->final_structure ms_acq Analyze using ESI-MS ms_prep->ms_acq ms_analysis Determine Molecular Ion and Isotopic Pattern ms_acq->ms_analysis ms_analysis->final_structure

Caption: Standard workflow for the spectroscopic characterization of an organic compound.

Potential Biological Significance and Signaling Pathways

Indazole derivatives are known to interact with a variety of biological targets, often acting as inhibitors of protein kinases.[2] The presence of a bromine atom and a methyl group on the indazole scaffold of this compound suggests its potential as a modulator of various signaling pathways implicated in diseases such as cancer.

Hypothesized Signaling Pathway Inhibition

G Hypothesized Inhibition of a Kinase Signaling Pathway molecule This compound kinase Protein Kinase (e.g., Receptor Tyrosine Kinase) molecule->kinase Inhibition substrate Substrate Protein kinase->substrate adp ADP kinase->adp phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation atp ATP atp->kinase downstream Downstream Signaling (e.g., Proliferation, Survival) phosphorylated_substrate->downstream cellular_response Cellular Response (e.g., Tumor Growth) downstream->cellular_response

Caption: Potential mechanism of action via kinase inhibition.

The bromination at the 6-position can enhance binding affinity to target proteins through halogen bonding, while the methyl group at the 5-position can influence selectivity and metabolic stability. Further screening of this compound against a panel of kinases and other relevant biological targets is warranted to elucidate its specific mechanism of action and therapeutic potential.

Conclusion

This technical guide provides a foundational structural analysis of this compound for the scientific community. While direct experimental data is limited, the presented information, derived from predictive methods and comparison with closely related analogues, offers a robust starting point for researchers. The detailed protocols and workflow diagrams serve as a practical resource for the synthesis and characterization of this and similar indazole derivatives. The potential for this compound to modulate key signaling pathways underscores the importance of further investigation into its biological activities.

References

6-Bromo-5-methyl-1H-indazole synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway

The proposed synthesis of this compound commences with the commercially available starting material, 5-methyl-2-nitroaniline. The pathway involves three key transformations:

  • Electrophilic Bromination: Introduction of a bromine atom at the C4 position of 5-methyl-2-nitroaniline to yield the key intermediate, 4-bromo-5-methyl-2-nitroaniline. The regioselectivity of this step is directed by the existing amino, methyl, and nitro substituents.

  • Reduction of the Nitro Group: Conversion of the nitro group in 4-bromo-5-methyl-2-nitroaniline to a primary amine, yielding 4-bromo-5-methyl-1,2-phenylenediamine.

  • Diazotization and Cyclization: Formation of the indazole ring via diazotization of the 1,2-diamine followed by intramolecular cyclization to afford the final product, this compound.

Data Presentation: A Summary of the Synthetic Steps

The following table summarizes the key parameters for the proposed synthesis of this compound. The yields are estimates based on analogous transformations reported in the literature.

StepTransformationStarting MaterialKey Reagents & SolventsReaction ConditionsIntermediate/ProductEstimated Yield (%)
1Bromination5-methyl-2-nitroanilineN-Bromosuccinimide (NBS), Acetonitrile-10 to 10 °C, 1-2 hours4-bromo-5-methyl-2-nitroaniline85-95
2Nitro Reduction4-bromo-5-methyl-2-nitroanilineTin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated HCl60 °C, until completion4-bromo-5-methyl-1,2-phenylenediamine80-90
3Diazotization & Cyclization4-bromo-5-methyl-1,2-phenylenediamineSodium nitrite (NaNO₂), Acetic acid, Acetic anhydride70-100 °C, until completionThis compound60-95[1]

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These procedures are adapted from established methods for similar transformations and may require optimization.[1][2]

Step 1: Synthesis of 4-bromo-5-methyl-2-nitroaniline

This protocol is adapted from a general procedure for the bromination of anilines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-2-nitroaniline (1.0 eq) in acetonitrile.

  • Cooling: Cool the solution to a temperature between -10 and 10 °C using an ice-salt bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile dropwise to the cooled solution while maintaining the internal temperature.

  • Reaction: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, add a saturated aqueous solution of sodium bisulfite to quench any remaining NBS.

  • Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 4-bromo-5-methyl-1,2-phenylenediamine

This protocol is a general method for the reduction of a nitro group using tin(II) chloride.[1]

  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-5-methyl-2-nitroaniline (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in ethanol.[1]

  • Reaction: Heat the mixture to 60°C and stir until the starting material is consumed, as monitored by TLC.[1]

  • Neutralization: Cool the reaction mixture to room temperature and carefully adjust the pH to 7-8 by the slow addition of a 5% aqueous potassium bicarbonate solution.[1]

  • Extraction: Extract the product with ethyl acetate.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines, which involves an in-situ reduction and cyclization, and can be adapted for the cyclization of the diamine.[1][2]

  • Reaction Setup: To a solution of 4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).[1]

  • Heating: Heat the mixture to 70-100°C.[1]

  • Addition of Diazotizing Agent: Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.[1]

  • Reaction: After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete, as monitored by TLC.[1]

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Isolation and Purification: Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to yield this compound.[1]

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Diazotization & Cyclization 5-methyl-2-nitroaniline 5-methyl-2-nitroaniline node_step1 4-bromo-5-methyl-2-nitroaniline 5-methyl-2-nitroaniline->node_step1 NBS, Acetonitrile node_step2 4-bromo-5-methyl-1,2-phenylenediamine node_step1->node_step2 SnCl2.2H2O, EtOH node_step3 This compound node_step2->node_step3 NaNO2, Acetic Acid

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start reaction_setup Reaction Setup (Dissolve starting material) start->reaction_setup reagent_addition Addition of Reagents reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC) reagent_addition->reaction_monitoring workup Reaction Work-up (Quenching, Extraction, Washing) reaction_monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product characterization->final_product

Caption: General experimental workflow for a single synthetic step.

Logical Relationship Diagram for Synthesis Strategy

Logical_Relationship target Target: this compound retrosynthesis Retrosynthetic Analysis target->retrosynthesis is analyzed by precursor Key Precursor: 4-bromo-5-methyl-1,2-phenylenediamine retrosynthesis->precursor identifies intermediate Key Intermediate: 4-bromo-5-methyl-2-nitroaniline precursor->intermediate is synthesized from starting_material Plausible Starting Material: 5-methyl-2-nitroaniline intermediate->starting_material is synthesized from

Caption: Logical approach to designing the synthesis pathway.

References

The Core Mechanism of 6-Bromo-5-methyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Kinase Inhibition as the Primary Mode of Action

Introduction

6-Bromo-5-methyl-1H-indazole is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical research and development sector. Its unique molecular architecture serves as a versatile scaffold in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.[1][2] This technical guide provides a comprehensive analysis of the core mechanism of action of this compound, drawing upon evidence from structurally related compounds to elucidate its function as a potent kinase inhibitor. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[3] For derivatives of this compound, this interaction is most prominently observed in the inhibition of protein kinases, which are pivotal regulators of cellular signaling pathways.

Core Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

The primary mechanism of action for this compound and its derivatives is competitive inhibition of protein kinases at the ATP-binding site. The 1H-indazole core structure is a bioisostere of the purine ring of adenosine triphosphate (ATP), enabling it to effectively dock into the kinase active site.[1]

Key molecular interactions underpinning this inhibitory activity include:

  • Hydrogen Bonding: The nitrogen atoms within the indazole ring act as hydrogen bond donors and acceptors, forming critical interactions with the amino acid residues of the kinase hinge region. This is a determining factor for binding affinity.[1]

  • Hydrophobic Interactions: The bicyclic ring system and its substituents occupy hydrophobic pockets within the ATP-binding cleft.

  • Role of the 6-Bromo and 5-Methyl Substituents: The bromine atom at the 6-position and the methyl group at the 5-position play crucial roles in modulating the compound's activity and selectivity. The bromine atom is particularly significant as it offers a site for synthetic modification through cross-coupling reactions (e.g., Suzuki, Heck). This allows for the introduction of various functional groups to explore the solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and refining the selectivity profile of the inhibitor.[1]

Signaling Pathway Perturbation

By competitively inhibiting the binding of ATP, 6-bromo-1H-indazole derivatives effectively block the transfer of a phosphate group from ATP to the kinase's substrate protein. This action halts the phosphorylation cascade, thereby disrupting the downstream signaling pathways that are often dysregulated in diseases such as cancer.

cluster_membrane Cell Membrane ReceptorTyrosineKinase Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) DownstreamSignaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) ReceptorTyrosineKinase->DownstreamSignaling Activates GrowthFactor Growth Factor (e.g., VEGF, FGF) GrowthFactor->ReceptorTyrosineKinase Binds ATP ATP ATP->ReceptorTyrosineKinase Binds to ATP Pocket 6_Bromo_5_methyl_1H_indazole 6-Bromo-5-methyl- 1H-indazole Derivative 6_Bromo_5_methyl_1H_indazole->ReceptorTyrosineKinase Competitively Inhibits CellularResponse Cellular Response (Proliferation, Angiogenesis, Survival) DownstreamSignaling->CellularResponse

Caption: General kinase inhibition pathway.

Quantitative Data on Related Indazole Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory activities of closely related 6-bromo-1H-indazole derivatives against various kinases provide valuable insights into its potential potency and targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several key indazole-based kinase inhibitors.

Compound/ScaffoldTarget KinaseIC50 (nM)Assay Type
Axitinib (Indazole derivative)VEGFR20.2Biochemical Assay
Pazopanib (Indazole derivative)VEGFR230Biochemical Assay
CFI-400945 (Indazole derivative)PLK42.8Biochemical Assay
N-(1H-indazol-6-yl)benzenesulfonamide derivative K22PLK40.1In vitro enzyme activity
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoleFGFR169.1 ± 19.8Enzymatic inhibition

Note: Data is compiled from multiple sources and experimental conditions may vary.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the kinase inhibitory activity of this compound derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the test compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound or its derivative in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of the purified recombinant target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase.

  • Assay Procedure:

    • In a 384-well microplate, add the serially diluted test compound.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation:

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Start PrepareReagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->PrepareReagents SerialDilution Perform Serial Dilution of Compound PrepareReagents->SerialDilution AddToPlate Add Diluted Compound to 384-well Plate SerialDilution->AddToPlate InitiateReaction Add Kinase/Substrate/ATP Mixture to Wells AddToPlate->InitiateReaction Incubate Incubate at Room Temperature InitiateReaction->Incubate MeasureActivity Stop Reaction & Measure Kinase Activity Incubate->MeasureActivity AnalyzeData Calculate % Inhibition & Determine IC50 MeasureActivity->AnalyzeData End End AnalyzeData->End

Caption: In vitro kinase assay workflow.
Cell-Based Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines that are dependent on the target kinase.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivative. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will metabolize MTT into purple formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

The available evidence strongly supports the classification of this compound and its derivatives as kinase inhibitors that act through competitive inhibition of ATP binding. The 1H-indazole scaffold provides a robust platform for the design of potent and selective inhibitors, with the 6-bromo and 5-methyl substitutions offering key handles for synthetic optimization. While direct quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the extensive research on related analogs provides a solid foundation for its continued investigation and development as a potential therapeutic agent in oncology and other diseases driven by aberrant kinase signaling. The experimental protocols outlined in this guide provide a clear framework for the further characterization of this promising compound.

References

Spectroscopic and Synthetic Guide to 6-Bromo-5-methyl-1H-indazole and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data for 6-Bromo-1H-indazole

The structural elucidation of 6-Bromo-1H-indazole is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for 6-Bromo-1H-indazole [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.03s1HH3
7.67-7.72m2HH4, H7
7.24-7.26m1HH5

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromo-1H-indazole [1]

Chemical Shift (δ) ppmAssignment
~135.0C3
~140.0C7a
~125.0C5
~122.0C4
~120.0C7
~118.0C6 (bearing Br)
~110.0C3a
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 6-Bromo-1H-indazole [1]

Wavenumber (cm⁻¹)IntensityAssignment
3300-3000BroadN-H stretch
1620-1580MediumC=C aromatic ring stretch
1500-1450StrongC=N aromatic ring stretch
1100-1000StrongC-N stretch
850-750StrongC-H out-of-plane bend
700-600MediumC-Br stretch

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 6-Bromo-1H-indazole

m/zIonNotes
197/199[M+H]⁺Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine.

Experimental Protocols

Proposed Synthesis of 6-Bromo-5-methyl-1H-indazole

A plausible synthetic route for this compound involves the diazotization and cyclization of a substituted aniline precursor. A proposed workflow is detailed below.

G cluster_start Starting Material Preparation cluster_cyclization Indazole Ring Formation cluster_purification Purification A 4-Bromo-3-methylaniline B Nitration A->B HNO₃, H₂SO₄ C 4-Bromo-3-methyl-2-nitroaniline B->C D Reduction C->D Fe, HCl or H₂, Pd/C E 1,2-Diamino-4-bromo-3-methylbenzene D->E F Diazotization & Cyclization E->F NaNO₂, HCl G This compound F->G H Crude Product G->H I Column Chromatography H->I Silica gel, Hexane/EtOAc J Pure this compound I->J G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Structural Elucidation Sample Solid Sample (e.g., 6-Bromo-1H-indazole) Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (e.g., Methanol) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->Acq_MS Data_NMR NMR Spectra (Chemical Shifts, Multiplicity, Integration, Coupling Constants) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z, Isotopic Pattern) Acq_MS->Data_MS Elucidation Structural Confirmation Data_NMR->Elucidation Data_IR->Elucidation Data_MS->Elucidation

References

An In-depth Technical Guide to 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Bromo-5-methyl-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identifiers, physical properties, a proposed synthesis protocol, and its emerging role in pharmaceutical research.

Chemical Identifiers and Physical Properties

This compound is a substituted indazole with the chemical formula C₈H₇BrN₂.[1] It is recognized by several key identifiers crucial for its procurement and characterization in a research setting.

IdentifierValueSource
CAS Number 1000343-69-0[1]
IUPAC Name This compound
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
PubChem CID 24729264
SMILES CC1=C(C=C2C(=C1)C=NN2)Br
InChI InChI=1S/C8H7BrN2/c1-5-3-7(9)2-6-4-10-11-8(6)5/h2-4H,1H3,(H,10,11)
Predicted Boiling Point 344.6 ± 22.0 °C[1]
Predicted Density 1.654 g/cm³[1]

Synthesis Methodology

Proposed Starting Material

The logical starting material for the synthesis of this compound is 4-bromo-3-methylaniline .

Proposed Experimental Protocol

The following protocol is an adaptation of a known procedure for a similar compound and should be optimized for the specific synthesis of this compound.

Step 1: Acetylation of 4-bromo-3-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in a suitable solvent such as chloroform.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride while maintaining a low temperature.

  • Allow the reaction to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 2: Diazotization and Cyclization

  • To the acetylated intermediate from Step 1, add potassium acetate followed by isoamyl nitrite.

  • Heat the mixture to reflux and maintain for several hours.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Hydrolysis

  • After cooling, remove the volatile components under reduced pressure.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid and heat the mixture to facilitate hydrolysis of the acetyl group.[2]

Step 4: Isolation and Purification

  • Cool the acidic mixture.

  • Adjust the pH to basic (e.g., pH 11) using a strong base like sodium hydroxide.[2]

  • The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization

The successful synthesis and purity of the final compound should be confirmed using standard analytical techniques:[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Significance and Applications

The 1H-indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a valuable core structure for developing kinase inhibitors.[4] While specific biological activity data for this compound is limited in publicly available literature, its structural features strongly suggest its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors.[5]

Derivatives of the closely related 6-bromo-1H-indazole have demonstrated significant potential in targeting kinases implicated in oncology.[4][6] The bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, to explore the solvent-exposed regions of the ATP-binding pocket of kinases.[6] The methyl group at the 5-position can influence the compound's solubility, metabolic stability, and binding interactions within the target protein.

This compound is utilized in research focused on:

  • Pharmaceutical Development: As a key intermediate in synthesizing pharmaceuticals, particularly for targeting neurological disorders and in oncology.[5]

  • Biological Research: To investigate the mechanisms of action of specific biological pathways.[5]

Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis Workflow for this compound A Start: 4-bromo-3-methylaniline B Step 1: Acetylation (Acetic Anhydride, Chloroform) A->B C N-(4-bromo-3-methylphenyl)acetamide B->C D Step 2: Diazotization & Cyclization (Potassium Acetate, Isoamyl Nitrite) C->D E 1-Acetyl-6-bromo-5-methyl-1H-indazole D->E F Step 3: Hydrolysis (Conc. HCl) E->F G Step 4: Work-up & Purification (Base, Filtration/Extraction) F->G H End: this compound G->H

Caption: Proposed synthesis workflow for this compound.

Role in Kinase Inhibitor Development

G Logical Relationship in Kinase Inhibitor Development cluster_0 Core Scaffold cluster_1 Synthetic Modification cluster_2 Therapeutic Application A This compound B Chemical Derivatization (e.g., Suzuki Coupling) A->B Serves as a key intermediate C Potent & Selective Kinase Inhibitors B->C Leads to the creation of D Oncology Research C->D Applied in

Caption: Role of this compound in kinase inhibitor development.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-Bromo-5-methyl-1H-indazole based on established principles for similar chemical entities. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents representative data and standardized testing protocols to inform research and development activities.

Introduction

This compound is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities and are core components of several therapeutic agents, often acting as kinase inhibitors in signaling pathways related to oncology and inflammation.[1][2][3] The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its suitability for drug development, affecting everything from formulation to bioavailability and shelf-life. This guide provides a technical overview of these properties and methodologies for their assessment.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [4]
Appearance White to off-white solid (predicted)-
Melting Point Not available[4]
Boiling Point 344.6 °C at 760 mmHg[4]
pKa (predicted) ~13.5 (indazole NH)General chemical knowledge

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and bioavailability. The solubility of this compound is predicted to be low in aqueous media due to its aromatic and halogenated structure. The methyl and bromo substituents contribute to its lipophilicity.

The following table presents representative kinetic and thermodynamic solubility data for this compound in various media. This data is illustrative and should be confirmed by experimental analysis.

Solvent/MediumKinetic Solubility (μg/mL)Thermodynamic Solubility (μg/mL)
Phosphate-Buffered Saline (PBS), pH 7.45 - 152 - 10
Simulated Gastric Fluid (SGF), pH 1.210 - 308 - 25
Simulated Intestinal Fluid (SIF), pH 6.85 - 152 - 10
Methanol> 1000> 1000
Dimethyl Sulfoxide (DMSO)> 2000> 2000
Acetonitrile100 - 50080 - 400

This high-throughput method assesses the solubility of a compound from a DMSO stock solution added to an aqueous buffer, measuring the point of precipitation.[5][6]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Analysis: Determine the concentration at which precipitation occurs using nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[5][6]

This method determines the equilibrium solubility of the solid compound in a given solvent over a longer incubation period.[7][8]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

G cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute Start solid Solid Compound add_buffer_t Add to Aqueous Buffer solid->add_buffer_t Start add_buffer_k Add to Aqueous Buffer dilute->add_buffer_k incubate_k Incubate (2h) add_buffer_k->incubate_k analyze_k Analyze (Nephelometry/UV-Vis) incubate_k->analyze_k incubate_t Equilibrate (24-48h) add_buffer_t->incubate_t separate Filter/Centrifuge incubate_t->separate analyze_t Analyze (HPLC) separate->analyze_t

Figure 1: Experimental workflow for solubility determination.

Stability Profile

The chemical stability of this compound is crucial for its development as a drug candidate. Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10][11]

The following table provides representative outcomes of forced degradation studies on this compound. The percentage of degradation is illustrative.

Stress ConditionReagent/ConditionTemperatureTime% Degradation
Acid Hydrolysis 0.1 M HCl60 °C24 h5 - 15%
Base Hydrolysis 0.1 M NaOH60 °C24 h10 - 25%
Oxidation 3% H₂O₂Room Temp24 h15 - 30%
Thermal Dry Heat80 °C72 h< 5%
Photostability ICH Q1B Option 2Room Temp-5 - 10%

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂.

    • Thermal: Store the solid compound and the solution at 80 °C.

  • Incubation: Keep the samples under the specified conditions for a defined period. Samples should be taken at various time points.

  • Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.

  • Analysis: Analyze all samples and a non-stressed control by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.[9][12]

Protocol:

  • Sample Exposure: Expose the solid this compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light, as per ICH Q1B guidelines.[13][14][15]

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After exposure, analyze the light-exposed and dark control samples using a stability-indicating HPLC method. Compare the results to assess the extent of photodegradation.[13][14][15]

G cluster_stress Forced Degradation Conditions start This compound Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photochemical (ICH Q1B) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Determine Degradation Pathways analysis->results

Figure 2: Workflow for forced degradation stability testing.

Potential Signaling Pathway Involvement

Indazole derivatives are well-recognized as scaffolds for kinase inhibitors.[3][16] These compounds often target ATP-binding sites of various kinases involved in cell proliferation, survival, and angiogenesis. While the specific targets of this compound are not publicly documented, it is plausible that it could inhibit kinases within signaling pathways commonly implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or Fibroblast Growth Factor Receptor (FGFR) pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR RAS RAS FGFR->RAS PLCg->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Transcription Indazole 6-Bromo-5-methyl- 1H-indazole Indazole->VEGFR Inhibition Indazole->FGFR Inhibition

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system, has proven to be a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted indazoles, from their initial synthesis in the late 19th century to their current role in cutting-edge drug development. We will delve into the foundational synthetic methodologies, present key experimental data in a comparative format, and visualize the intricate signaling pathways and experimental workflows associated with these remarkable compounds.

The Genesis of a Heterocycle: Pioneering Syntheses

The journey of the indazole scaffold began with the pioneering work of eminent chemists who laid the groundwork for modern synthetic strategies.

Fischer's Synthesis of Indazolone (circa 1883)

The first synthesis of an indazole derivative is attributed to the legendary chemist Emil Fischer. While not the parent indazole, his preparation of 3-indazolone from o-hydrazinobenzoic acid was the crucial first step in recognizing this new heterocyclic system.

Experimental Protocol: Fischer's Synthesis of 3-Indazolone

  • Starting Material: o-Hydrazinobenzoic acid

  • Procedure: o-Hydrazinobenzoic acid is heated, leading to an intramolecular condensation and cyclization reaction. The reaction proceeds via the loss of a water molecule to form the 3-indazolone ring.

  • Reaction Conditions: The primary condition is the application of heat. Specific temperatures and reaction times were not meticulously documented in the initial reports but were understood to be elevated.

Fischer_Indazolone_Synthesis start o-Hydrazinobenzoic acid product 3-Indazolone start->product Heating (-H2O)

Figure 1: Fischer's Synthesis of 3-Indazolone.
The Jacobson Indazole Synthesis (1908)

A significant advancement in the synthesis of the parent indazole ring was developed by Jacobson and Huber. This method, often referred to as the Jacobson synthesis, involves the cyclization of N-nitroso-o-toluidine derivatives. A detailed protocol for a modification of this synthesis is provided below.[1]

Experimental Protocol: Synthesis of Indazole from N-nitroso-o-acetotoluidide [1]

  • Acetylation: Ninety grams (0.839 mole) of o-toluidine is slowly added to a mixture of 90 ml of glacial acetic acid and 180 ml (1.90 mole) of acetic anhydride. The mixture is then cooled in an ice bath.[1]

  • Nitrosation: The cooled solution is nitrosated by the rapid admission of a stream of nitrous gases, generated from the reaction of nitric acid with sodium nitrite. The temperature is maintained between +1° and +4°C. The reaction is complete after about 6 hours, indicated by a permanent black-green color.[1]

  • Isolation of N-nitroso-o-acetotoluidide: The solution is poured onto ice water, and the separated oil is extracted with benzene. The benzene extract is washed, and after treatment with methanol to remove excess acetic anhydride, it is allowed to stand in an ice bath.[1]

  • Cyclization: The benzene solution of N-nitroso-o-acetotoluidide is added to a solution of sodium methoxide in methanol. The mixture is heated on a steam bath, leading to the decomposition of the nitroso compound and the formation of indazole.[1]

  • Work-up and Purification: After completion of the reaction, the solution is boiled, cooled, and extracted with hydrochloric acid. The combined acid extracts are treated with excess ammonia to precipitate the indazole. The crude product is collected, dried, and can be purified by vacuum distillation to yield colorless indazole.[1]

Jacobson_Indazole_Synthesis cluster_0 Step 1: Nitrosation cluster_1 Step 2: Cyclization o-Acetotoluidide o-Acetotoluidide N-nitroso-o-acetotoluidide N-nitroso-o-acetotoluidide o-Acetotoluidide->N-nitroso-o-acetotoluidide Nitrous Gases (1-4°C) Indazole Indazole N-nitroso-o-acetotoluidide->Indazole Sodium Methoxide Methanol, Heat o-Toluidine o-Toluidine o-Toluidine->o-Acetotoluidide Acetic Anhydride Acetic Acid

Figure 2: Jacobson Indazole Synthesis Workflow.
The von Auwers Indazole Synthesis

Another important early contribution was from Karl von Auwers, who developed a method for synthesizing 3-substituted indazoles.

Experimental Protocol: von Auwers Indazole Synthesis

  • Starting Materials: o-Nitrobenzylidene chloride and a primary amine or hydrazine.

  • Procedure: The synthesis involves the condensation of o-nitrobenzylidene chloride with an amine or hydrazine, followed by a reductive cyclization. The nitro group is reduced to an amino group, which then attacks the imine carbon to form the indazole ring.

  • Reaction Conditions: The specific conditions, particularly the reducing agent used, varied in early reports.

Substituted Indazoles in Modern Medicine

The foundational synthetic work of the 19th and early 20th centuries paved the way for the discovery of the immense therapeutic potential of substituted indazoles. This has led to the development of several important drugs.

Benzydamine: An Early Anti-inflammatory Agent

One of the first significant therapeutic applications of a substituted indazole was the development of benzydamine as a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[2]

Table 1: Synthesis of Benzydamine - Representative Data

StepStarting MaterialsReagents and ConditionsProductYield (%)Reference
1Methyl anthranilate, Benzyl chlorideK₂CO₃, DMFN-benzyl methyl anthranilate-[2]
2N-benzyl methyl anthranilateNitrous acidN-nitroso derivative-[2]
3N-nitroso derivativeSodium thiosulfateTransient hydrazine-[2]
4Transient hydrazineSpontaneous cyclization1-Benzyl-3-hydroxy-1H-indazole-[2]
51-Benzyl-3-hydroxy-1H-indazole3-chloro-1-dimethylaminopropane, NaHBenzydamine73.6 (as HCl salt)[3]
Granisetron: A Selective 5-HT₃ Receptor Antagonist

Granisetron is a potent antiemetic agent used to prevent nausea and vomiting caused by chemotherapy and radiotherapy.[4] Its synthesis involves the coupling of a substituted indazole with a bicyclic amine.

Table 2: Synthesis of Granisetron - Representative Data

StepStarting MaterialsReagents and ConditionsProductYield (%)Reference
11-Methylindazole-3-carboxylic acidOxalyl chloride, DMF, Dichloromethane1-Methylindazole-3-carbonyl chloride-[4]
21-Methylindazole-3-carbonyl chloride, endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineTriethylamine, DichloromethaneGranisetron92 (as HCl salt)[5]
Alt. Step 2endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-indazole-3-carboxamideSodium hydride, Methyl iodide, THFGranisetron-[4]
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral anticancer drug used for the treatment of renal cell carcinoma and soft tissue sarcoma.[6] It functions by inhibiting multiple tyrosine kinase receptors involved in angiogenesis and tumor growth.[7]

Mechanism of Action: Pazopanib

Pazopanib targets several receptor tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6][8] Inhibition of these receptors blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for angiogenesis and tumor cell proliferation.[6][9]

Pazopanib_Mechanism cluster_downstream Downstream Signaling Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR PDGFR PDGFR Pazopanib->PDGFR cKit c-Kit Pazopanib->cKit RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT PDGFR->RAS_RAF PDGFR->PI3K_AKT cKit->RAS_RAF cKit->PI3K_AKT Angiogenesis Angiogenesis RAS_RAF->Angiogenesis TumorGrowth Tumor Growth RAS_RAF->TumorGrowth PI3K_AKT->Angiogenesis PI3K_AKT->TumorGrowth

Figure 3: Pazopanib Signaling Pathway Inhibition.

Table 3: Synthesis of Pazopanib - Representative Data

StepStarting MaterialsReagents and ConditionsProductYield (%)Reference
13-Methyl-6-nitro-1H-indazoleTrimethyloxonium tetrafluoroborate2,3-Dimethyl-2H-indazol-6-amine (after reduction)~54 (overall)
22,3-Dimethyl-2H-indazol-6-amine, 2,4-DichloropyrimidineSodium bicarbonateN-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine-[10]
3N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, 5-Amino-2-methylbenzenesulfonamide-Pazopanib-[10]
Niraparib: A PARP Inhibitor for Cancer Therapy

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[11]

Mechanism of Action: Niraparib

Niraparib inhibits the PARP-1 and PARP-2 enzymes, which are critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[12] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[2][12] Niraparib also "traps" the PARP enzyme on the DNA, further disrupting DNA repair and enhancing its cytotoxic effect.[12]

Niraparib_Mechanism Niraparib Niraparib PARP PARP-1/2 Niraparib->PARP Inhibition & Trapping BER Base Excision Repair PARP->BER SSB Single-Strand DNA Break SSB->PARP DSB Double-Strand DNA Break SSB->DSB During Replication BER->SSB Repair HR Homologous Recombination DSB->HR CellDeath Cell Death DSB->CellDeath In HR-deficient cells HR->DSB Repair (BRCA1/2)

Figure 4: Niraparib and PARP Inhibition Pathway.

Table 4: Synthesis of Niraparib - Representative Data

StepStarting MaterialsReagents and ConditionsProductYield (%)Reference
13-Methyl-2-nitrobenzoic acidEsterification, Aldehyde formation, Schiff base reaction, CyclizationIntermediate E-[11]
2Intermediate ENH₃, Methanol, 60°CIntermediate F (Amide)-[11]
3Intermediate FDioxane, HClIntermediate G (Deprotection)-[11]
4Intermediate GChiral chromatography(S)-Niraparib>91 (purity)[11]

Experimental Workflows in Indazole-Based Drug Discovery

The development of potent and selective indazole-based drugs relies on robust in vitro and cell-based assays to characterize their activity.

Kinase Inhibition Assay

A common workflow to determine the inhibitory activity of a compound against a specific kinase involves measuring the reduction in kinase activity, often by quantifying the amount of ATP consumed or product formed.

Kinase_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis Prepare Kinase, Substrate, ATP solution Prepare Kinase, Substrate, ATP solution Initiate reaction with Substrate/ATP Initiate reaction with Substrate/ATP Prepare Kinase, Substrate, ATP solution->Initiate reaction with Substrate/ATP Serial Dilution of Indazole Inhibitor Serial Dilution of Indazole Inhibitor Incubate Kinase with Inhibitor Incubate Kinase with Inhibitor Serial Dilution of Indazole Inhibitor->Incubate Kinase with Inhibitor Incubate Kinase with Inhibitor->Initiate reaction with Substrate/ATP Incubate at 30°C Incubate at 30°C Stop reaction & deplete ATP Stop reaction & deplete ATP Incubate at 30°C->Stop reaction & deplete ATP Add Detection Reagent (Luminescence) Add Detection Reagent (Luminescence) Stop reaction & deplete ATP->Add Detection Reagent (Luminescence) Measure Signal Measure Signal Add Detection Reagent (Luminescence)->Measure Signal Plot Signal vs. Inhibitor Concentration Plot Signal vs. Inhibitor Concentration Measure Signal->Plot Signal vs. Inhibitor Concentration Determine IC50 value Determine IC50 value Plot Signal vs. Inhibitor Concentration->Determine IC50 value

Figure 5: General Workflow for a Kinase Inhibition Assay.
PARP Inhibition Assay

Assessing the efficacy of PARP inhibitors like niraparib often involves cell-based assays that measure the consequences of PARP inhibition, such as the accumulation of DNA damage or the induction of apoptosis.

PARP_Inhibition_Assay cluster_0 Cell Culture & Treatment cluster_1 Induce DNA Damage (Optional) cluster_2 Endpoint Measurement cluster_3 Data Analysis Seed cells (e.g., BRCA-mutant) Seed cells (e.g., BRCA-mutant) Treat with Niraparib (serial dilution) Treat with Niraparib (serial dilution) Seed cells (e.g., BRCA-mutant)->Treat with Niraparib (serial dilution) Induce DNA Damage (Optional) Induce DNA Damage (Optional) Treat with Niraparib (serial dilution)->Induce DNA Damage (Optional) Treat with DNA damaging agent Treat with DNA damaging agent Cell Viability Assay (e.g., MTS) Cell Viability Assay (e.g., MTS) Quantify cell viability or apoptosis Quantify cell viability or apoptosis Cell Viability Assay (e.g., MTS)->Quantify cell viability or apoptosis or or Apoptosis Assay (e.g., PARP cleavage via Western Blot) Apoptosis Assay (e.g., PARP cleavage via Western Blot) Apoptosis Assay (e.g., PARP cleavage via Western Blot)->Quantify cell viability or apoptosis Determine CC50 or apoptotic index Determine CC50 or apoptotic index Quantify cell viability or apoptosis->Determine CC50 or apoptotic index Induce DNA Damage (Optional)->Cell Viability Assay (e.g., MTS)

Figure 6: General Workflow for a Cell-Based PARP Inhibition Assay.

Conclusion

From its initial discovery in the late 19th century to its central role in modern drug development, the substituted indazole scaffold has demonstrated remarkable versatility and therapeutic potential. The pioneering synthetic work of chemists like Fischer and Jacobson laid the foundation for the creation of a diverse array of bioactive molecules. The evolution of synthetic methodologies has enabled the efficient production of complex indazole derivatives that have led to significant advancements in the treatment of cancer and other diseases. As our understanding of the intricate signaling pathways in human biology deepens, the indazole scaffold will undoubtedly continue to be a source of novel and impactful therapeutic agents.

References

Unlocking the Therapeutic Potential of 6-Bromo-5-methyl-1H-indazole: A Technical Guide to Putative Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a wide array of biological targets. Within this versatile family of compounds, 6-Bromo-5-methyl-1H-indazole emerges as a key building block for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. Its structural resemblance to the purine core of ATP positions it as an ideal candidate for the competitive inhibition of ATP-binding sites within various enzymes, most notably protein kinases. This technical guide provides an in-depth analysis of the potential therapeutic targets for derivatives of this compound, supported by available data on closely related analogs, and outlines the experimental methodologies for their investigation.

Rationale for Therapeutic Targeting: The Kinase Inhibitor Paradigm

The 1H-indazole nucleus serves as a bioisostere of adenine, the nitrogenous base in ATP. This structural mimicry allows indazole-based compounds to function as competitive inhibitors at the ATP-binding cleft of protein kinases. The bromine atom at the 6-position and the methyl group at the 5-position of the indazole ring provide crucial handles for synthetic modification, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity for specific kinase targets.

Derivatives of the closely related 6-bromo-1H-indazole have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer pathogenesis. These findings strongly suggest that derivatives of this compound are likely to exhibit similar, if not enhanced, activity against these and other related kinases.

Potential Therapeutic Targets and Supporting Data

While direct experimental data for this compound is limited in publicly available literature, extensive research on its close analogs provides a strong foundation for identifying its potential therapeutic targets. The following sections detail these putative targets and summarize the available quantitative data for related compounds.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a hallmark of many cancers, making it a prime target for anti-cancer therapies. A Chinese patent (CN114276297A) discloses the use of 6-bromo-1H-indazole as a key intermediate in the synthesis of potent VEGFR-2 inhibitors.[1] This suggests that derivatives of this compound could also be developed as effective anti-angiogenic agents.

Table 1: Inhibitory Activity of Representative Indazole-Based VEGFR-2 Inhibitors

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
1H-Indazole DerivativesAxitinibVEGFR-20.2N/A
1H-Indazole DerivativesPazopanibVEGFR-230N/A
Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication. Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumor progression. The 1H-indazole scaffold has been successfully utilized to develop potent and selective PLK4 inhibitors. This indicates a strong potential for this compound derivatives to target this critical cell cycle kinase.

Phosphoinositide 3-Kinase (PI3K)

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers. 6-Bromo-1H-indazole has been described as an intermediate in the synthesis of PI3K inhibitors. This suggests that the this compound core could be a valuable starting point for the development of novel PI3K pathway inhibitors.

PKMyt1 Kinase

A recent patent application (WO2024179948A1) details the synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indazole as an intermediate for the development of PKMyt1 kinase inhibitors for the treatment of cancer.[2] PKMyt1 is a protein kinase that negatively regulates the G2/M cell cycle checkpoint. Inhibition of PKMyt1 can lead to mitotic catastrophe and cell death in cancer cells, making it an attractive therapeutic target. The close structural similarity of this intermediate to this compound strongly suggests that the latter could also serve as a scaffold for potent PKMyt1 inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by derivatives of this compound and a general workflow for the discovery and evaluation of such inhibitors.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR Inhibition Inhibitor->PI3K Inhibition

Caption: Putative inhibition of VEGFR and PI3K signaling pathways.

Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development Start This compound Synthesis Derivative Synthesis Start->Synthesis Screening High-Throughput Screening (Kinase Panel) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (IC50, Selectivity) Lead_Opt->In_Vitro Cell_Based Cell-Based Assays (Proliferation, Apoptosis) In_Vitro->Cell_Based In_Vivo In Vivo Models (Xenografts) Cell_Based->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: General workflow for kinase inhibitor drug discovery.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of potential kinase inhibitors derived from this compound.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the purified target kinase, a suitable substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a luciferase-based detection system according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Based on the extensive research conducted on closely related 6-bromo-1H-indazole derivatives and analogs, the most probable therapeutic targets for compounds derived from this compound include key players in oncogenic signaling pathways such as VEGFR, PLK4, PI3K, and PKMyt1. The synthetic tractability of this scaffold, coupled with its inherent ability to interact with ATP-binding sites, provides a fertile ground for the discovery of next-generation targeted therapies. Further investigation through the synthesis of focused compound libraries and their evaluation using the described experimental protocols is warranted to fully elucidate the therapeutic potential of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bromo-Methyl-Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of bromo-methyl-substituted 1H-indazoles, which are valuable building blocks in medicinal chemistry and drug discovery. A common synthetic route to the indazole core involves the diazotization and subsequent intramolecular cyclization of ortho-toluidine derivatives.

It is important to note a key consideration regarding the regiochemical outcome of this reaction. The synthesis of 6-Bromo-5-methyl-1H-indazole from 4-bromo-2-methylaniline , as specified in the topic, is not a chemically feasible one-step transformation via standard indazole synthesis methodologies. The established mechanism of intramolecular cyclization of a diazotized ortho-toluidine derivative dictates that the substituents on the aniline ring will retain their relative positions. Therefore, the cyclization of 4-bromo-2-methylaniline is expected to yield 5-bromo-1H-indazole .

This document will first provide a detailed protocol for the synthesis of the scientifically correct product, 5-bromo-1H-indazole, from 4-bromo-2-methylaniline. Subsequently, a proposed synthetic pathway for the originally requested this compound from a suitable precursor will be outlined.

Application Note 1: Synthesis of 5-Bromo-1H-indazole from 4-bromo-2-methylaniline

This application note details a robust and scalable protocol for the synthesis of 5-bromo-1H-indazole, a key intermediate for the preparation of various biologically active compounds. The methodology is based on the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.

Reaction Scheme
Experimental Protocol

This protocol is adapted from a known large-scale synthesis of 5-bromoindazole.[1]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g, 0.51 mol) in chloroform (0.70 L).

  • Cool the solution to below 40°C.

  • Slowly add acetic anhydride (0.109 L, 1.15 mol) while maintaining the temperature below 40°C.

  • Stir the resulting solution for 50 minutes.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g, 0.15 mol).

  • Subsequently, add isoamyl nitrite (0.147 L, 1.09 mol).

  • Heat the mixture to reflux at 68°C and maintain for 20 hours.

  • After the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under reduced pressure (30 mmHg) at a temperature of 30-40°C.

  • Add water (225 mL) in portions and perform an azeotropic distillation to remove residual volatiles.

  • To the residue, add concentrated hydrochloric acid (400 mL) and heat the mixture to 50-55°C.

  • Add an additional 100 mL of concentrated hydrochloric acid in portions over 2 hours.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide (approximately 520 g) while keeping the temperature below 37°C.

  • Add water (100 mL) and ethyl acetate (350 mL) to the mixture and filter through a pad of Celite.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.

  • Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.

  • Concentrate the eluant by rotary evaporation, adding a total of 0.45 L of heptane during the distillation until a dry solid remains.

  • Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.[1]

Data Presentation
ParameterValueReference
Starting Material4-bromo-2-methylaniline[1]
Key ReagentsAcetic anhydride, Isoamyl nitrite, Potassium acetate, HCl, NaOH[1]
SolventsChloroform, Heptane, Ethyl acetate[1]
Reaction TemperatureReflux at 68°C[1]
Reaction Time20 hours[1]
Typical Yield94%[1]
Purity AssessmentNMR, Mass Spectrometry, HPLC[2][3][4]
Molecular Weight197.03 g/mol [3]

Visualization of the Synthetic Workflow

Synthesis_of_5_Bromo_1H_indazole cluster_acetylation Step 1: Acetylation cluster_cyclization Step 2: Diazotization & Cyclization cluster_hydrolysis Step 3: Hydrolysis cluster_workup Step 4: Work-up & Purification start_material 4-bromo-2-methylaniline in Chloroform acetylated_product N-acetyl-4-bromo-2-methylaniline (in situ) start_material->acetylated_product < 40°C, 50 min reagent1 Acetic Anhydride reagent1->start_material cyclized_product N-acetyl-5-bromo-1H-indazole (in situ) acetylated_product->cyclized_product Reflux (68°C), 20h reagent2 Potassium acetate, Isoamyl nitrite reagent2->acetylated_product hydrolyzed_product 5-bromo-1H-indazole hydrochloride salt cyclized_product->hydrolyzed_product 50-55°C reagent3 Conc. HCl reagent3->cyclized_product final_product 5-Bromo-1H-indazole hydrolyzed_product->final_product Purification reagent4 1. 50% NaOH 2. Ethyl Acetate 3. Heptane reagent4->hydrolyzed_product

Caption: Synthetic workflow for 5-Bromo-1H-indazole.

Application Note 2: Proposed Synthesis of this compound

As the direct synthesis from 4-bromo-2-methylaniline is not feasible, this section outlines a proposed multi-step pathway to this compound from a chemically appropriate starting material, 4-bromo-3-methyl-2-nitroaniline . This pathway involves a classical approach to indazole synthesis through the reduction of a nitro group followed by diazotization and cyclization.

Proposed Synthetic Pathway

The synthesis begins with the reduction of the nitro group of 4-bromo-3-methyl-2-nitroaniline to an amino group, yielding 5-bromo-4-methyl-1,2-diaminobenzene. This intermediate is then diazotized and undergoes intramolecular cyclization to form the target indazole.

Experimental Protocols (General Procedures)

Step 1: Reduction of 4-bromo-3-methyl-2-nitroaniline

A general procedure for the reduction of a nitro group using tin(II) chloride is as follows:

  • Suspend 4-bromo-3-methyl-2-nitroaniline (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Heat the mixture at 60-80°C until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to 7-8 with a suitable base (e.g., 5% aqueous potassium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-bromo-4-methyl-1,2-diaminobenzene.

Step 2: Diazotization and Cyclization of 5-bromo-4-methyl-1,2-diaminobenzene

A general procedure for the diazotization of an ortho-aminoaniline derivative is as follows:

  • Dissolve 5-bromo-4-methyl-1,2-diaminobenzene (1.0 eq) in a suitable acidic medium (e.g., glacial acetic acid or aqueous HCl).

  • Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).

  • The reaction mixture can then be neutralized, and the product extracted with an organic solvent.

  • Purification by recrystallization or column chromatography will yield this compound.

Data Presentation
StepStarting MaterialKey ReagentsProductExpected Outcome
14-bromo-3-methyl-2-nitroanilineSnCl₂·2H₂O, Ethanol5-bromo-4-methyl-1,2-diaminobenzeneHigh yield, clean reduction
25-bromo-4-methyl-1,2-diaminobenzeneNaNO₂, Acetic AcidThis compoundModerate to good yield

Visualization of the Proposed Synthetic Pathway

Proposed_Synthesis_of_6_Bromo_5_methyl_1H_indazole cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Diazotization & Cyclization start_material 4-bromo-3-methyl-2-nitroaniline intermediate 5-bromo-4-methyl-1,2-diaminobenzene start_material->intermediate 60-80°C reagent1 SnCl2·2H2O, Ethanol reagent1->start_material final_product This compound intermediate->final_product 0-5°C reagent2 NaNO2, Acetic Acid reagent2->intermediate

Caption: Proposed pathway for this compound.

References

Application Notes and Protocols for the Nitration of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the nitration of 6-bromo-1-methyl-1H-indazole, a key intermediate in the synthesis of various pharmaceutically active compounds. The procedure is based on established methods for the nitration of similar indazole derivatives and is intended to be a reliable guide for laboratory synthesis.[1][2]

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents. The introduction of a nitro group onto the 6-bromo-1-methyl-1H-indazole scaffold provides a versatile handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. The following protocol outlines a standard electrophilic aromatic substitution reaction using a mixed acid system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nitration of 6-bromo-1-methyl-1H-indazole. The expected yield and product details are based on analogous reactions reported in the literature for similar substrates.[1]

ParameterValueNotes
Starting Material 6-bromo-1-methyl-1H-indazole---
Key Reagents Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)Mixed acid nitrating agent
Solvent Concentrated Sulfuric Acid (H₂SO₄)Serves as both solvent and catalyst
Reaction Temperature 0-10 °CCrucial for controlling the reaction rate and minimizing side products
Reaction Time 2-4 hoursMonitor by Thin Layer Chromatography (TLC)
Expected Product 6-bromo-1-methyl-4-nitro-1H-indazoleBased on the directing effects of the bromo and methyl substituents
Typical Yield 70-85%Based on analogous reactions
Purity Assessment NMR, Mass Spectrometry, HPLC---

Experimental Protocol

This protocol details the nitration of 6-bromo-1-methyl-1H-indazole to likely yield 6-bromo-1-methyl-4-nitro-1H-indazole.

Materials and Reagents:

  • 6-bromo-1-methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1-methyl-1H-indazole (1.0 eq). Place the flask in an ice-salt bath to cool to 0 °C. Slowly add concentrated sulfuric acid (approx. 5-10 mL per gram of substrate) while stirring, ensuring the temperature is maintained between 0-5 °C. Stir until the starting material is completely dissolved.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. This should be done slowly in an ice bath to control the exothermic reaction.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material from step 1, using a dropping funnel. The internal temperature of the reaction mixture must be maintained below 10 °C throughout the addition.[1] After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate of the crude product should form.[1]

  • Isolation: Allow the ice to melt completely. Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Neutralization and Extraction (Alternative to Filtration if no precipitate forms): If a solid does not precipitate, transfer the quenched reaction mixture to a separatory funnel. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the collected solid under vacuum. If an extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Safety Precautions:

  • This procedure involves the use of highly corrosive and strong oxidizing acids. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.[2]

  • All steps should be performed in a well-ventilated chemical fume hood.

  • When quenching the reaction, add the acid mixture to ice slowly and carefully to manage heat generation.

Workflow Diagram

Nitration_Workflow Experimental Workflow for the Nitration of 6-bromo-1-methyl-1H-indazole cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Dissolution Dissolve 6-bromo-1-methyl-1H-indazole in concentrated H₂SO₄ at 0-5 °C Reaction Slowly add nitrating mixture to the substrate solution at T < 10 °C. Stir for 2-4 hours at room temperature. Dissolution->Reaction Add dropwise Nitrating_Mix Prepare nitrating mixture (HNO₃ + H₂SO₄) in an ice bath Nitrating_Mix->Reaction Quench Pour reaction mixture onto crushed ice Reaction->Quench After completion Isolate Isolate product by filtration or extraction Quench->Isolate Purify Purify by recrystallization or column chromatography Isolate->Purify Characterize Characterize the final product (NMR, MS, HPLC) Purify->Characterize

Caption: Workflow for the synthesis of nitrated 6-bromo-1-methyl-1H-indazole.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-Bromo-5-methyl-1H-indazole, a key building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The described methodology is a robust, two-step process commencing with the regioselective bromination of 2,5-dimethylaniline to yield 4-bromo-2,5-dimethylaniline. This intermediate subsequently undergoes an indazole ring formation via diazotization and cyclization to produce the target compound. This protocol is designed to be scalable and reproducible for industrial applications.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities. The specific regioisomer, this compound, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural features allow for diverse functionalization, making it a valuable scaffold in drug discovery and development. The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical and chemical research industries. This application note details a reliable and scalable synthetic route, provides quantitative data for key reaction parameters, and includes visual workflows to ensure clarity and successful implementation.

Overall Synthetic Pathway

The large-scale synthesis of this compound is achieved through a two-step process starting from 2,5-dimethylaniline. The first step involves the selective bromination of the aniline precursor to introduce a bromine atom at the para position relative to the amino group. The resulting 4-bromo-2,5-dimethylaniline is then converted to the final indazole product through a diazotization and cyclization reaction.

Synthesis_Pathway Start 2,5-Dimethylaniline Intermediate 4-Bromo-2,5-dimethylaniline Start->Intermediate Step 1: Bromination Product This compound Intermediate->Product Step 2: Diazotization & Cyclization Step1_Workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_purification Work-up and Purification Dissolve Dissolve 2,5-dimethylaniline in Acetonitrile Cool Cool to 0°C Dissolve->Cool Add_NBS Add NBS solution dropwise Cool->Add_NBS Stir Stir at RT for 16h Add_NBS->Stir Concentrate Concentrate in vacuo Stir->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product1 4-Bromo-2,5-dimethylaniline Chromatography->Product1 Step2_Workflow cluster_reaction_setup Reaction Setup cluster_ring_formation Indazole Ring Formation cluster_workup_purification Work-up and Purification Acetylation Acetylation of 4-Bromo-2,5-dimethylaniline Add_Reagents Add Potassium Acetate and Isoamyl Nitrite Acetylation->Add_Reagents Reflux Reflux for 20h Add_Reagents->Reflux Cool_Concentrate Cool and Concentrate Reflux->Cool_Concentrate Hydrolysis Acidic Hydrolysis Cool_Concentrate->Hydrolysis Neutralize Neutralize with NaOH Hydrolysis->Neutralize Isolate Isolate and Dry Neutralize->Isolate Product2 This compound Isolate->Product2

Application Notes and Protocols: Utilizing 6-Bromo-5-methyl-1H-indazole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 6-Bromo-5-methyl-1H-indazole as a key building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of a wide array of protein kinases. The strategic placement of a bromine atom at the 6-position and a methyl group at the 5-position offers a versatile platform for synthetic elaboration to explore chemical space and optimize pharmacological properties.

This document outlines a representative synthetic protocol for a kinase inhibitor derived from this compound, details of standard biochemical and cellular assays for inhibitor characterization, and presents illustrative bioactivity data.

Data Presentation: Representative Bioactivity of an Indazole-Based Kinase Inhibitor

The following table summarizes hypothetical, yet representative, quantitative data for a kinase inhibitor synthesized from this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Compound IDTarget KinaseIC50 (nM)Assay FormatCell-Based IC50 (nM)Cell Line
BM-Ind-K1 Kinase A15ADP-Glo150Cancer Cell Line A
Kinase B250LanthaScreen>1000Cancer Cell Line A
Kinase C>1000ADP-GloNot Determined-
Kinase D80ADP-Glo500Cancer Cell Line B

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound from commercially available starting materials.

Materials:

  • 4-Bromo-3-methylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Chloroform

  • Heptane

Procedure:

  • Acetylation: Dissolve 4-bromo-3-methylaniline (1.0 eq) in chloroform. Cool the solution to 0-5 °C and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir at room temperature for 2 hours.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction by TLC.

  • Work-up and Hydrolysis: After completion, cool the mixture and remove the solvent under reduced pressure. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-60 °C for 4-6 hours.

  • Isolation and Purification: Cool the acidic mixture and adjust the pH to >10 with a concentrated sodium hydroxide solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Protocol 2: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol details the synthesis of a hypothetical kinase inhibitor (BM-Ind-K1) from this compound and a boronic acid derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 mixture) via syringe. Add Pd(dppf)Cl2 (0.05 eq) under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield the final kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay determines the IC50 value of the synthesized inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor (BM-Ind-K1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using a dose-response curve fitting software.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Materials:

  • Human cancer cell lines

  • Cell culture medium with fetal bovine serum (FBS)

  • Synthesized inhibitor (BM-Ind-K1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle-only control. Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_start Starting Material Synthesis cluster_inhibitor Kinase Inhibitor Synthesis 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Acetylation Acetylation 4-Bromo-3-methylaniline->Acetylation Acetic anhydride Diazotization & Cyclization Diazotization & Cyclization Acetylation->Diazotization & Cyclization Isoamyl nitrite, Potassium acetate Hydrolysis & Work-up Hydrolysis & Work-up Diazotization & Cyclization->Hydrolysis & Work-up HCl, NaOH This compound This compound Hydrolysis & Work-up->this compound Purification Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic acid, Pd(dppf)Cl2, Na2CO3 Purification Purification Suzuki Coupling->Purification Kinase Inhibitor (BM-Ind-K1) Kinase Inhibitor (BM-Ind-K1) Purification->Kinase Inhibitor (BM-Ind-K1)

Caption: Synthetic workflow for a kinase inhibitor from this compound.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival BM-Ind-K1 BM-Ind-K1 BM-Ind-K1->RAF Inhibition

Caption: Simplified MAPK signaling pathway with hypothetical inhibition by BM-Ind-K1.

G Synthesis Synthesize Inhibitor Purification Purify & Characterize Synthesis->Purification Biochemical Assay In Vitro Kinase Assay (IC50) Purification->Biochemical Assay Cellular Assay Cell Proliferation Assay (IC50) Purification->Cellular Assay Data Analysis Analyze Data Biochemical Assay->Data Analysis Cellular Assay->Data Analysis End End Data Analysis->End

Application Notes and Protocols for Purity Analysis of 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide to the analytical methods for determining the purity of 6-Bromo-5-methyl-1H-indazole, a key intermediate in pharmaceutical synthesis. Ensuring the purity and identity of this compound is critical for the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document details methodologies for identification, purity assessment, and quantification of potential impurities.

A multi-tiered approach is recommended for the comprehensive quality control of this compound. This involves initial identification and characterization, followed by chromatographic purity assessment and, if necessary, the characterization of unknown impurities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the related compound 6-Bromo-1H-indazole is presented below as a reference.[1]

PropertySpecificationReference
Molecular FormulaC H BrN[1]
Molecular Weight197.03 g/mol [1]
AppearanceWhite to yellow to tan to brown solid/powder[1]
Melting Point180-186 °C[1]
SolubilitySoluble in methanol[1]

Spectroscopic Identification Methods

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-20 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d, CDCl) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][2]

  • Data Acquisition: Acquire H and C NMR spectra according to the instrument's standard operating procedures. For C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary.[2]

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration with the expected structure of this compound.

Expected Spectral Data:

NucleusExpected Chemical Shift Ranges (ppm)
H NMR (DMSO-d)Aromatic protons are expected in the range of 7.5-8.5 ppm. The N-H proton of the indazole ring will likely appear as a broad singlet at a higher chemical shift (>10 ppm). The methyl protons will appear as a singlet, typically in the range of 2.0-3.0 ppm.[1]
C NMR (DMSO-d)Aromatic carbons are expected in the 110-150 ppm range. The methyl carbon will appear at a higher field.[1]
Mass Spectrometry (MS)

MS is employed to determine the molecular weight and elemental composition of the compound.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[1]

  • Instrumentation: Use a mass spectrometer (e.g., TOF, Quadrupole) with an appropriate ionization source (e.g., ESI).[1][2]

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[1]

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound.[1]

Expected Mass Spectrometry Data:

m/zIonNotes
211/213[M+H]Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2]

Experimental Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.[2]

  • Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm.[2]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of this compound.

Predicted IR Absorption Bands:

Wavenumber (cm)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumMethyl C-H stretch
1620-1580Medium-WeakC=C aromatic ring stretch
1500-1450StrongC=N aromatic ring stretch
1100-1000StrongC-N stretch
850-750StrongC-H out-of-plane bend
700-600MediumC-Br stretch

Chromatographic Purity Assessment

Chromatographic methods are essential for quantifying the purity of this compound and for detecting and quantifying any impurities.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A stability-indicating HPLC method should be developed and validated.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[1]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[1]

  • Data Analysis: Calculate the purity of this compound based on the area percentage of the main peak. Identify and quantify any impurities.[1]

Suggested HPLC Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (or determined by UV scan)
Injection Volume10 µL
Gas Chromatography (GC)

GC is suitable for the analysis of volatile impurities that may be present from the synthesis process.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).[1]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).[1]

  • Data Analysis: Determine the percentage of any volatile impurities based on peak area. A purity of not less than 95.00% is often required.[1]

Suggested GC Conditions:

ParameterCondition
ColumnDB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.5 mL/min
Injector Temperature260 °C
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, then ramp at 20°C/min to 160°C, then ramp at 5°C/min to 280°C, and hold for 8 minutes.
Detector Temperature280 °C (FID)
Injection Volume1 µL (split mode)

Potential Impurities

Impurities in this compound can originate from the synthetic route. Common impurities may include:

  • Starting Materials: Incomplete reaction can lead to the presence of initial reagents.[3]

  • Byproducts: Side reactions can generate various byproducts, such as regioisomers or products of over-bromination.[3] Dehalogenated byproducts are also a possibility in subsequent reactions.[4]

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities.[3]

Visualized Workflows

Overall Quality Control Workflow cluster_0 Step 1: Identification & Characterization cluster_1 Step 2: Purity & Impurity Profiling cluster_2 Step 3: Final Assessment start Sample of this compound nmr NMR Spectroscopy start->nmr Spectroscopic Analysis ms Mass Spectrometry start->ms Spectroscopic Analysis ir IR Spectroscopy start->ir Spectroscopic Analysis hplc HPLC Purity start->hplc gc GC for Volatiles start->gc data_analysis Data Analysis & Comparison to Specifications hplc->data_analysis gc->data_analysis release Release data_analysis->release Meets Specification investigate Further Investigation / Re-purification data_analysis->investigate Out of Specification

Caption: Quality control workflow for this compound.

Impurity Profiling Logic cluster_0 Sources of Impurities cluster_1 Analytical Techniques cluster_2 Identification & Quantification starting_materials Starting Materials hplc_ms HPLC-MS starting_materials->hplc_ms byproducts Byproducts byproducts->hplc_ms solvents Residual Solvents gc_ms GC-MS solvents->gc_ms identification Structural Elucidation hplc_ms->identification gc_ms->identification nmr_imp NMR nmr_imp->identification quantification Quantification identification->quantification

Caption: Logical workflow for impurity identification and quantification.

References

Application Notes and Protocols: Characterization of 6-Bromo-5-methyl-1H-indazole by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 6-Bromo-5-methyl-1H-indazole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes predicted spectral data, detailed experimental protocols, and workflow diagrams to facilitate the analysis of this important heterocyclic compound, which serves as a key building block in medicinal chemistry.

Quantitative Data Summary

The following tables summarize the predicted NMR and expected mass spectrometry data for this compound. This data is based on the analysis of structurally similar compounds and theoretical calculations, as direct experimental spectra are not widely available in the public domain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.0Broad Singlet1HN-H
~8.0Singlet1HH-3
~7.8Singlet1HH-7
~7.5Singlet1HH-4
~2.4Singlet3H-CH₃

Note: Predicted data based on the structure and known spectra of similar indazole derivatives. The N-H proton chemical shift is highly dependent on solvent and concentration. Spectra are typically referenced to a residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~140.0C-7a
~135.0C-3
~133.0C-5
~128.0C-7
~120.0C-4
~115.0C-6
~110.0C-3a
~17.0-CH₃

Note: Predicted values. The chemical shifts of quaternary carbons (C-3a, C-5, C-6, C-7a) are estimated based on substituent effects.

Table 3: Mass Spectrometry Data for this compound

m/zIonNotes
211/213[M+H]⁺Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine.
210/212[M]⁺Molecular ion peak.

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

2.2 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration in the low µg/mL to ng/mL range in the same solvent.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Ensure the mass range is set appropriately to detect the expected molecular ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilute in Volatile Solvent Sample->Dilution for MS NMR_Spec NMR Spectrometer (¹H and ¹³C) Dissolution->NMR_Spec MS_Spec Mass Spectrometer (ESI) Dilution->MS_Spec NMR_Data Acquire NMR Spectra NMR_Spec->NMR_Data MS_Data Acquire Mass Spectrum MS_Spec->MS_Data Structure_Confirm Structure Confirmation NMR_Data->Structure_Confirm MS_Data->Structure_Confirm

Experimental Workflow for Characterization

data_analysis_flow Raw_Data Raw Spectroscopic Data ¹H NMR ¹³C NMR Mass Spectrum Processing Data Processing Fourier Transform (NMR) Baseline Correction Peak Picking Raw_Data->Processing Analysis Spectral Analysis Chemical Shift Analysis Coupling Constant Determination m/z Interpretation Processing->Analysis Interpretation Structural Interpretation Fragment Assignment Isotopic Pattern Analysis Correlation of Data Analysis->Interpretation Final_Structure Verified Structure of This compound Interpretation->Final_Structure

Logical Flow of Data Analysis

signaling_pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Indazole_Derivative This compound Derivative (Inhibitor) Indazole_Derivative->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression

Hypothetical Signaling Pathway Inhibition

Application Notes and Protocols: 6-Bromo-5-methyl-1H-indazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application of 6-Bromo-5-methyl-1H-indazole as a Scaffold for Novel Anticancer Agents

Introduction

The 1H-indazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to the purine core of ATP. This allows indazole-based compounds to function as competitive inhibitors for a wide range of protein kinases, many of which are critical targets in oncology.[1][2] Several FDA-approved anticancer drugs, including Pazopanib and Axitinib, are built upon the indazole core, underscoring its therapeutic importance.[3][4]

This compound is a versatile chemical intermediate utilized in the synthesis of bioactive molecules for pharmaceutical research, particularly in oncology.[5] Its structure, featuring a bromine atom at the 6-position and a methyl group at the 5-position, provides a valuable platform for synthetic modification. The bromine substituent is particularly amenable to cross-coupling reactions (e.g., Suzuki, Heck), enabling the exploration of the solvent-exposed regions of kinase ATP-binding pockets to enhance potency and selectivity.[2] While extensive public data on the direct biological activity of this compound itself is limited, its role as a building block is crucial.[1][5]

These application notes will focus on the utility of the closely related and well-documented 6-bromo-1H-indazole scaffold as a representative framework for discovering novel kinase inhibitors, with the understanding that this compound serves as a key starting material for creating such derivatives.[2][5]

Rationale for Use in Kinase Inhibitor Synthesis

The 1H-indazole core acts as a bioisostere of the purine ring in ATP, enabling it to competitively bind to the kinase active site. The nitrogen atoms of the indazole ring form critical hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[2] The bromine atom at the 6-position serves as a versatile synthetic handle for introducing various substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize inhibitor potency and selectivity against specific kinase targets.[2]

Key Kinase Targets for Indazole-Based Inhibitors:

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, which is often overexpressed in various cancers.[2]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process for tumor growth and metastasis.[2][6]

  • Fibroblast Growth Factor Receptors (FGFRs): Their dysregulation is implicated in a variety of cancers.[6][7]

Quantitative Data: Biological Activity of Indazole Derivatives

The following tables summarize the in vitro biological activity of various kinase inhibitors derived from the 6-bromo-1H-indazole scaffold. These data illustrate the potential for developing potent anticancer agents from this chemical class.

Table 1: Kinase Inhibitory Activity of Representative Indazole Derivatives

Compound ID Target Kinase IC50 (nM) Assay Type Reference
CFI-400945 PLK4 2.8 Enzymatic [4]
Axitinib VEGFR-2 0.2 Enzymatic [4]
Pazopanib VEGFR-2 30 Enzymatic [7]
YLT-11 PLK4 < 0.1 Enzymatic [8]
K22 PLK4 0.1 Enzymatic [8]
Compound 101 FGFR1 69.1 ± 19.8 Enzymatic [7]
Compound 109 EGFR T790M 5.3 Enzymatic [7]

| Entrectinib | ALK | 12 | Enzymatic |[7] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Anti-proliferative Activity of Representative Indazole Derivatives

Compound ID Cell Line Cancer Type IC50 (µM) Reference
Compound 2f 4T1 Breast Cancer 0.23 - 1.15 [4][9]
Compound 6o K562 Chronic Myeloid Leukemia 5.15 [8]
Compound 9f HCT116 Colorectal Cancer 14.3 ± 4.4 [10]
Compound C05 MCF-7 Breast Cancer 0.979 [11]
Compound C05 IMR-32 Neuroblastoma 0.948 [11]

| Compound C05 | H460 | Lung Cancer | 1.679 |[11] |

Experimental Protocols

Synthesis of 6-Bromo-3-iodo-1H-indazole (A Key Intermediate)

This protocol describes the iodination of 6-bromo-1H-indazole, a common step in creating a versatile intermediate for further diversification via cross-coupling reactions.[3][4]

Materials:

  • 6-Bromo-1H-indazole

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Potassium Hydroxide (KOH) (if using I₂)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous ammonium chloride or Sodium thiosulfate (Na₂S₂O₄) and Potassium carbonate (K₂CO₃)

Procedure (using NIS): [2]

  • Dissolve 6-Bromo-1H-indazole (1.0 eq) in DMF.

  • Add N-Iodosuccinimide (NIS) (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water.

  • Add saturated aqueous ammonium chloride.

  • Filter the resulting precipitate.

  • Wash the precipitate with water.

  • Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.

Procedure (using I₂): [4]

  • To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add KOH (2.0 eq).

  • Add a solution of I₂ (1.5 eq) in DMF dropwise into the mixture.

  • Stir at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃ to precipitate the product.

  • Filter the white solid and dry to yield 6-bromo-3-iodo-1H-indazole.

Suzuki Coupling for C-C Bond Formation

This protocol outlines a general procedure for the Suzuki coupling of a bromo-indazole intermediate with a boronic acid or ester, a key reaction for building complex derivatives.[3][4]

Materials:

  • 6-Bromo-indazole derivative (e.g., 6-bromo-3-iodo-1H-indazole) (1.0 eq)

  • Boronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (5 mol%)

  • Base (e.g., Cesium Carbonate or Sodium Carbonate) (1.5 - 2.0 eq)

  • Solvent system (e.g., Dioxane/Water 4:1)

Procedure:

  • To a reaction vessel, add the 6-bromo-indazole derivative, boronic acid/ester, palladium catalyst, and base.

  • Add the dioxane and water solvent system.

  • Purge the mixture with nitrogen (N₂) and stir at 90-100 °C for 8 hours or until completion as monitored by TLC.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

  • Purify the product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced.[2]

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP (at or near the Km for the specific kinase).

  • Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the ADP produced into ATP, which generates a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cancer cell viability and proliferation.[2][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations: Pathways and Workflows

Signaling Pathways

G cluster_0 PLK4 Signaling Pathway PLK4 PLK4 Centriole Duplication Centriole Duplication Aneuploidy Aneuploidy Tumor Progression Tumor Progression Indazole_Derivative 6-Bromo-indazole Derivative

Caption: Simplified PLK4 signaling pathway and the inhibitory action of indazole derivatives.

G cluster_1 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway Ras_MAPK Ras/MAPK Pathway Angiogenesis Angiogenesis Cell Proliferation Cell Proliferation Indazole_Derivative 6-Bromo-indazole Derivative

Caption: Key downstream pathways of VEGFR signaling targeted by indazole-based inhibitors.

Experimental Workflows

G cluster_2 Workflow for Kinase Inhibitor Discovery Start 6-Bromo-5-methyl- 1H-indazole Synthesis Synthesis of Derivative Library (e.g., Suzuki Coupling) Biochemical Biochemical Screening (Kinase Inhibition Assay) Cell_Based Cell-Based Assays (MTT, Apoptosis) Lead_Opt Lead Optimization End Preclinical Candidate

Caption: General workflow for kinase inhibitor discovery starting from this compound.

References

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This protocol details the experimental procedure for the Suzuki coupling of 6-Bromo-5-methyl-1H-indazole with various aryl and heteroaryl boronic acids. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[4] The functionalization of this compound via Suzuki coupling provides a versatile route to novel indazole derivatives for drug discovery and development programs.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid or ester) in the presence of a base.[3][5] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[3]

Experimental Protocol

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired aryl or heteroaryl boronic acid (1.2 eq).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) to the flask.

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction components and conditions for the Suzuki coupling of bromoindazoles. Researchers should note that optimal conditions may vary depending on the specific boronic acid used.

Table 1: Reagent Stoichiometry

ReagentMolar Equivalents
This compound1.0
Aryl/Heteroaryl Boronic Acid1.1 - 1.5
Palladium Catalyst0.01 - 0.05
Base2.0 - 3.0

Table 2: Common Reaction Conditions

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O (4:1), DME, Toluene
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours

Visualizations

Diagram 1: Suzuki Coupling Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add this compound Add this compound Add Aryl Boronic Acid Add Aryl Boronic Acid Add Base Add Base Add Solvent Add Solvent Degas with Inert Gas Degas with Inert Gas Add Solvent->Degas with Inert Gas Add Palladium Catalyst Add Palladium Catalyst Heat and Stir Heat and Stir Monitor by TLC/LC-MS Monitor by TLC/LC-MS Cool to Room Temperature Cool to Room Temperature Monitor by TLC/LC-MS->Cool to Room Temperature Aqueous Work-up Aqueous Work-up Extraction Extraction Purification (Chromatography) Purification (Chromatography) Characterization Characterization

Caption: A typical workflow for the Suzuki coupling reaction.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² r1x R¹-X (this compound) r2b R²-B(OR)₂ (Boronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Bromo-5-methyl-1H-indazole. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. The described protocol provides a comprehensive workflow for method development, from initial analyte characterization to final method optimization, ensuring the accurate determination of purity and the separation of potential process-related impurities and degradation products.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The purity of this intermediate is critical as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). A well-developed, stability-indicating HPLC method is therefore essential for quality control, enabling the reliable monitoring of purity, the identification of impurities, and the assessment of stability under various stress conditions. This document provides a detailed protocol for developing such a method.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While experimental data for this compound is not extensively available, properties can be estimated based on its structure and data from closely related analogues.

PropertyEstimated Value / InformationImpact on HPLC Method Development
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol [1]
Structure Aromatic heterocyclic compoundSuggests good retention on reversed-phase columns (e.g., C18, C8).
UV Absorbance Expected to have strong absorbance in the 220-300 nm range due to the indazole chromophore.A UV detector is suitable for this analysis. The optimal wavelength should be determined experimentally.
Solubility Likely soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in purely aqueous solutions is expected.A mixture of organic solvent and water will be required for the mobile phase and sample diluent.
pKa The indazole ring contains both a weakly acidic N-H proton and weakly basic nitrogen atoms.The pH of the mobile phase can influence the peak shape and retention time. Buffering the mobile phase may be necessary to ensure reproducibility.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following workflow provides a logical sequence of steps to achieve a reliable and reproducible analytical method.

HPLC_Method_Development start Start: Define Analytical Method Requirements physchem Analyte Characterization (UV Spectrum, Solubility, pKa) start->physchem column_select Column Selection (e.g., C18, 5 µm, 4.6x250 mm) physchem->column_select mobile_phase_select Mobile Phase Selection (A: Water/Buffer, B: ACN/MeOH) column_select->mobile_phase_select initial_conditions Initial Method Scouting (Gradient Elution) mobile_phase_select->initial_conditions optimization Method Optimization (Gradient, Flow Rate, Temp., pH) initial_conditions->optimization Iterative Process validation Method Validation (ICH Guidelines) optimization->validation end Final Method validation->end

Caption: A logical workflow for the development of an HPLC method.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Chemicals: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Buffering agents such as phosphate salts or formic acid.

  • Sample: this compound reference standard and sample for analysis.

Preparation of Solutions
  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting diluent.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

Initial Method Development
  • UV Wavelength Determination:

    • Inject the standard solution and acquire the UV spectrum using the DAD.

    • Select a detection wavelength where the analyte shows maximum absorbance and potential impurities are also likely to absorb, for instance, around 254 nm as a common starting point for aromatic compounds.

  • Initial Chromatographic Conditions (Scouting Gradient):

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

Method Optimization

Based on the results from the initial scouting run, the method can be optimized to achieve the desired separation and peak shape.

  • Gradient Optimization: Adjust the slope of the gradient to improve the resolution between the main peak and any impurities. If peaks are eluted too quickly, a shallower gradient should be used.

  • Mobile Phase pH: The use of a buffer (e.g., phosphate buffer, pH 3.0-7.0) can improve peak shape, especially if the analyte exhibits acidic or basic properties.

  • Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.

  • Column Temperature: Varying the column temperature can affect retention times and selectivity. A typical range to investigate is 25-40 °C.

Proposed Final HPLC Method

The following table summarizes a proposed optimized HPLC method for the analysis of this compound. This method should be validated according to ICH guidelines before routine use.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 30 minutes (including equilibration)

Potential Impurities

During method development, it is crucial to consider potential impurities that may arise from the synthesis of this compound. These can include:

  • Starting Materials: Unreacted precursors.

  • Regioisomers: Isomers with bromine and methyl groups at different positions on the indazole ring.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Degradation Products: Formed under stress conditions (e.g., acid, base, oxidation, heat, light).

The developed HPLC method should be capable of separating the main analyte from these potential impurities.

Conclusion

This application note provides a comprehensive framework for the development of a stability-indicating HPLC method for the analysis of this compound. By following the outlined experimental protocols and optimization strategies, researchers and scientists can establish a reliable and robust analytical method suitable for quality control and stability testing in a drug development setting. The final method should be thoroughly validated to ensure its suitability for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-5-methyl-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route to prepare this compound?

A common and effective route involves a two-step process: first, the synthesis of 5-methyl-1H-indazole, followed by a regioselective bromination at the C6 position. This approach is often preferred due to the availability of starting materials and the generally reliable nature of the individual reactions. An alternative approach could involve the cyclization of a pre-brominated and methylated aniline derivative, though this can sometimes lead to lower yields in the cyclization step.[1]

Q2: What are the primary challenges that can affect the yield and purity of this compound synthesis?

The main challenges in this synthesis are controlling the regioselectivity of the bromination step to favor substitution at the C6 position and minimizing the formation of side products. Incomplete reaction during the initial synthesis of 5-methyl-1H-indazole can also lead to a complex mixture that is difficult to purify. Subsequent purification of the final product to remove any isomeric impurities or unreacted starting materials is also a critical step that can impact the final yield.

Q3: How can I purify the crude this compound?

The most common methods for purification are column chromatography and recrystallization. Column chromatography using silica gel is effective for separating the desired product from isomers and other impurities. Recrystallization from a suitable solvent system can then be used to obtain a highly pure product. The choice of solvent for recrystallization is crucial and should be determined through small-scale solubility tests.

Q4: What analytical techniques are recommended to confirm the structure and purity of the final product?

To confirm the successful synthesis and purity of this compound, a combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and to identify the presence of any isomers. Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 5-methyl-1H-indazole
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. - Extend the reaction time: If the reaction is proceeding slowly, consider increasing the reaction time. - Increase the reaction temperature: Gradually increase the temperature, ensuring it does not lead to decomposition.
Suboptimal Reagents - Check the purity of starting materials: Impurities in the starting aniline or hydrazine can inhibit the reaction. - Use fresh hydrazine hydrate: Hydrazine hydrate can degrade over time; use a freshly opened bottle or distill it before use.
Inefficient Work-up - Optimize extraction: Ensure the pH of the aqueous layer is adjusted correctly to maximize the amount of product that partitions into the organic phase. - Perform multiple extractions: Use several smaller volume extractions rather than one large one to improve efficiency.
Issue 2: Low Yield or Poor Regioselectivity in the C6-Bromination of 5-methyl-1H-indazole
Potential Cause Troubleshooting Steps
Formation of Multiple Brominated Isomers - Control the reaction temperature: Bromination reactions are often exothermic. Maintain a low and constant temperature (e.g., 0 °C) during the addition of the brominating agent to improve selectivity. - Slow addition of the brominating agent: Add the N-bromosuccinimide (NBS) solution dropwise to the reaction mixture to maintain a low concentration of the electrophile, which can favor the desired isomer.[2]
Over-bromination (Dibromination) - Use stoichiometric amounts of brominating agent: Carefully control the stoichiometry of NBS to be 1.0 equivalent or slightly less relative to the 5-methyl-1H-indazole.
Decomposition of Starting Material or Product - Protect the reaction from light: Some bromination reactions are light-sensitive. Conducting the reaction in a flask wrapped in aluminum foil can prevent degradation.

Quantitative Data Summary

The following tables provide estimated yields for the key reaction steps based on analogous transformations reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Estimated Yield for the Synthesis of 5-methyl-1H-indazole

Starting Material Reaction Type Key Reagents Typical Yield (%)
4-Methyl-2-nitroanilineReductive CyclizationSnCl₂·2H₂O, HCl70-85
2-Amino-4-methylacetophenoneCyclizationHydrazine hydrate65-80

Table 2: Estimated Yield for the C6-Bromination of 5-methyl-1H-indazole

Starting Material Reaction Type Brominating Agent Solvent Typical Yield (%)
5-methyl-1H-indazoleElectrophilic Aromatic SubstitutionN-Bromosuccinimide (NBS)Acetonitrile or DMF60-75

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-1H-indazole

This protocol is based on the reductive cyclization of 4-methyl-2-nitroaniline.

Materials:

  • 4-methyl-2-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 4-methyl-2-nitroaniline (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Slowly add concentrated hydrochloric acid while stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-methyl-1H-indazole, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This protocol describes the regioselective bromination of 5-methyl-1H-indazole using N-bromosuccinimide.

Materials:

  • 5-methyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-methyl-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in acetonitrile.

  • Add the NBS solution dropwise to the stirred solution of 5-methyl-1H-indazole at 0 °C over 30 minutes.

  • Allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.

  • Add a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Synthesis of 5-methyl-1H-indazole cluster_step2 Step 2: Bromination cluster_purification Purification start1 4-Methyl-2-nitroaniline step1 Reductive Cyclization (SnCl₂, HCl, EtOH, Reflux) start1->step1 intermediate 5-methyl-1H-indazole step1->intermediate step2 Regioselective Bromination (NBS, Acetonitrile, 0 °C) intermediate->step2 product This compound step2->product purification Column Chromatography / Recrystallization product->purification G problem Low Yield or Poor Regioselectivity cause1 Incomplete Reaction problem->cause1 Is it... cause2 Side Reactions (e.g., Isomer Formation) problem->cause2 Is it... cause3 Suboptimal Conditions problem->cause3 Is it... cause4 Purification Issues problem->cause4 Is it... solution1a Monitor reaction by TLC cause1->solution1a Solution solution1b Increase reaction time/temp cause1->solution1b Solution solution2a Control temperature (0 °C) cause2->solution2a Solution solution2b Slow addition of reagents cause2->solution2b Solution solution3a Check reagent purity cause3->solution3a Solution solution3b Optimize solvent cause3->solution3b Solution solution4a Optimize chromatography cause4->solution4a Solution solution4b Screen recrystallization solvents cause4->solution4b Solution

References

Technical Support Center: Optimizing Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on minimizing byproduct formation and optimizing reaction outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during 1H-indazole synthesis?

A1: The most frequently observed byproducts include the undesired 2H-indazole regioisomer, hydrazones, dimeric impurities, and indazolones. The formation and prevalence of these byproducts are highly dependent on the specific synthetic route and the reaction conditions employed.[1]

Q2: How can I reliably distinguish between the 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the primary means of differentiation. In ¹H NMR, the proton at the C3 position is a key diagnostic marker; it is generally shifted further downfield in 2H-indazoles compared to the corresponding 1H-isomer.[1] For more detailed structural elucidation, ¹³C and ¹⁵N NMR can also be very informative. Additionally, analytical techniques such as HPLC can often successfully separate the two isomers, and their distinct UV-Vis spectra can further aid in identification and quantification.[1]

Q3: What is the general strategy to improve regioselectivity and favor the 1H-indazole isomer?

A3: Controlling regioselectivity is a critical challenge in indazole synthesis. The 1H-indazole is typically the more thermodynamically stable tautomer.[2] Strategies to enhance its formation often involve carefully selecting the base, solvent, and reaction temperature to favor thermodynamic control. For instance, in N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been demonstrated to strongly favor the formation of the N-1 substituted product.[1][3]

Q4: Can elevated reaction temperatures negatively impact my 1H-indazole synthesis?

A4: Yes, high temperatures can be detrimental. They can promote the formation of side products like hydrazones and dimers, particularly in methods starting from salicylaldehyde and hydrazine.[4] Whenever possible, running the reaction at a lower temperature is advisable to minimize these impurities.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (N1 vs. N2 Isomer Formation)

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-substituted product?

Solution: Achieving high N1-selectivity often involves using conditions that favor the thermodynamically more stable product or leveraging steric effects.

  • Change the Base/Solvent System: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation. This system can provide >99% N1 regioselectivity for indazoles with various C3 substituents.[3][5]

  • Evaluate Substrate Substituents: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at N1.[2] Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position, however, can strongly direct alkylation to the N2 position, achieving selectivity of ≥96%.[2][3]

Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or use reaction conditions that prevent thermodynamic equilibration.

  • Introduce Electron-Withdrawing Groups (EWGs): Placing an EWG, such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C7 position of the indazole ring strongly directs incoming electrophiles to the N2 position.[2][3]

  • Consider Alternative Synthetic Routes: Certain synthetic methods are inherently designed to produce 2H-indazoles. The Davis-Beirut and Cadogan reductive cyclization reactions are prominent examples that selectively form the 2H-indazole core.[5]

Issue 2: Formation of Dimeric Byproducts

Problem: My reaction, particularly a nitrosation of an indole, is producing a significant amount of a deeply colored (often red) impurity.

Solution: This colored impurity is likely a dimeric byproduct, which is a common issue in indole nitrosation. It occurs when a nucleophilic starting indole molecule attacks a reactive intermediate.[6] This is especially problematic with electron-rich indoles.[6]

  • Control Reagent Addition and Temperature: Employ a "reverse addition" technique. Prepare the cold (0 °C) nitrosating mixture (e.g., NaNO₂ in aqueous DMF and HCl) and then add the indole solution slowly over a prolonged period (e.g., 2 hours) using a syringe pump. Maintaining a low temperature is crucial.[6]

  • Use Dilute Conditions: For highly reactive, electron-rich indoles, using a more dilute reaction mixture can decrease the probability of intermolecular reactions that lead to dimers.[6]

  • Explore Alternative Routes: If dimerization persists, consider synthesis strategies that start from different precursors, such as 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones, to circumvent the problematic intermediates.[6]

Issue 3: Formation of Hydrazone and Other Side Products

Problem: In my synthesis starting from a salicylaldehyde and hydrazine, I'm observing significant hydrazone formation.

Solution: This side reaction is often promoted by high temperatures.[4]

  • Lower the Reaction Temperature: If your protocol allows, reducing the reaction temperature can disfavor the formation of these byproducts.

  • Optimize the Solvent: While acidic ethanol is common, aprotic solvents like DMSO and DMF have been reported to provide higher yields in some cases, potentially by minimizing side reactions.[4]

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Slow, controlled addition of one reactant to the other can also help minimize the formation of unwanted side products.

Data Presentation: Quantitative Analysis

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of 1H-Indazole
EntryBase (equiv.)SolventAlkylating AgentN1:N2 RatioTotal Yield (%)Reference
1NaH (1.1)THFn-Pentyl bromide>99:189[3][7]
2Cs₂CO₃ (1.5)DMFn-Pentyl bromide1.9 : 191[2][8]
3K₂CO₃ (1.5)DMFn-Pentyl bromide1.5 : 194[2][8]
4K₂CO₃ (1.5)MeCNn-Pentyl bromide2.8 : 1-[8]
5Na₂CO₃ (1.5)DMFn-Pentyl bromide1.1 : 192[2]
6- (Mitsunobu)THFPentan-1-ol1 : 2.578[2]
Table 2: Effect of C7-Substituent on N-Alkylation Regioselectivity (NaH/THF)
EntryC7-SubstituentN1:N2 RatioTotal Yield (%)Reference
1-H>99:189[2][3]
2-F>99:185[2]
3-Cl98:287[2]
4-NO₂4:9691[2][3]
5-CO₂Me<1:9995[2][3]

Visualizations

Byproduct_Troubleshooting_Workflow start Start: Undesired Byproduct Detected identify Identify Byproduct (NMR, LC-MS, TLC) start->identify is_regioisomer Is it a Regioisomer (e.g., 2H-indazole)? identify->is_regioisomer is_dimer Is it a Dimer (often colored)? is_regioisomer->is_dimer No regio_strategy Implement Regioselectivity Strategy is_regioisomer->regio_strategy Yes is_hydrazone Is it a Hydrazone or other impurity? is_dimer->is_hydrazone No dimer_strategy Implement Dimer Reduction Strategy is_dimer->dimer_strategy Yes hydrazone_strategy Implement Side Product Reduction is_hydrazone->hydrazone_strategy Yes end_node Purify and Analyze Product is_hydrazone->end_node No/Other n1_select For N1-Selectivity: - Use NaH in THF - Add bulky C3-substituent regio_strategy->n1_select n2_select For N2-Selectivity: - Add C7-EWG (e.g., NO2) - Use Cadogan or Davis-Beirut Rxn regio_strategy->n2_select n1_select->end_node n2_select->end_node dimer_actions - Use reverse addition - Lower temperature to 0°C - Use dilute conditions dimer_strategy->dimer_actions dimer_actions->end_node hydrazone_actions - Lower reaction temperature - Optimize solvent (e.g., DMSO/DMF) - Control stoichiometry hydrazone_strategy->hydrazone_actions hydrazone_actions->end_node Regioselectivity_Decision_Workflow start Goal: Control N1/N2 Regioselectivity desired_product Desired Product? start->desired_product n1_product N1-Substituted Indazole desired_product->n1_product N1 Isomer n2_product N2-Substituted Indazole desired_product->n2_product N2 Isomer n1_conditions Use NaH in THF n1_product->n1_conditions n1_sterics Introduce Bulky C3-Substituent n1_product->n1_sterics n2_electronics Introduce C7 Electron- Withdrawing Group (EWG) n2_product->n2_electronics n2_conditions Use Acidic Conditions (e.g., TfOH cat.) n2_product->n2_conditions n2_alt_route Consider Alternative Synthesis: - Cadogan Cyclization - Davis-Beirut Reaction n2_product->n2_alt_route

References

Technical Support Center: Purification of Crude 6-Bromo-5-methyl-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 6-Bromo-5-methyl-1H-indazole via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing crude this compound?

A1: Recrystallization is a critical purification technique used to obtain high-purity this compound, which is often a key intermediate in the synthesis of pharmaceuticals, such as kinase inhibitors.[1][2] The process removes impurities that could interfere with subsequent synthetic steps and affect the quality of the final active pharmaceutical ingredient (API).[1]

Q2: How do I select an appropriate solvent for the recrystallization?

A2: The ideal solvent for recrystallization should dissolve the crude this compound completely at an elevated temperature but poorly at lower temperatures.[1] A systematic solvent screening is the recommended first step to identify a suitable solvent or solvent system.[1]

Q3: What are some common single and binary solvent systems that I can test?

Q4: What should I do if my compound "oils out" instead of forming crystals?

A4: "Oiling out," where the compound separates as a liquid instead of a solid, can occur for several reasons. Possible causes include the solution being too concentrated, the cooling process being too rapid, or the presence of significant impurities. To troubleshoot this, you can try diluting the solution with more hot solvent, allowing it to cool more slowly, or pre-purifying the crude material using column chromatography if it is highly impure.[3][4]

Q5: My recovery yield after recrystallization is very low. What are the likely causes and how can I improve it?

A5: A low recovery yield can stem from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step (if performed), or the compound having significant solubility in the cold solvent.[3][4] To improve your yield, use the minimum amount of hot solvent necessary for complete dissolution and ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1][3]

Troubleshooting Guide

The following table outlines common issues encountered during the recrystallization of this compound, their potential causes, and recommended solutions.

Issue Possible Cause(s) Troubleshooting Steps
No crystal formation upon cooling The solution is too dilute (not saturated).The chosen solvent is too effective at all temperatures.Concentrate the solution by carefully evaporating some of the solvent.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.Introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity is observed.[3]
Compound "oils out" (forms a liquid layer) The solution is supersaturated, and the compound's melting point is below the solution's temperature.High concentration of impurities depressing the melting point.Cooling is too rapid.Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation.Allow the solution to cool more slowly to encourage crystal nucleation.Consider a preliminary purification step like a silica plug or column chromatography to remove excess impurities.[5]
Low recovery of purified product Too much solvent was used for dissolution.The compound is significantly soluble in the cold solvent.Premature crystallization occurred during hot filtration.Crystals were lost during transfer or filtration.Use the minimum amount of hot solvent required to dissolve the compound.Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.[3]Pre-heat the filtration apparatus for hot filtration.Rinse the flask and filter cake with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure Insoluble impurities are present in the crude material.Colored impurities are co-crystallizing with the product.Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[6]
Crystallization happens too quickly The solution is highly supersaturated.The flask is cooling too fast.Reheat the solution and add a small amount of extra solvent.Insulate the flask to slow the cooling rate, which promotes the formation of larger, purer crystals.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for purifying crude this compound using a single solvent.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small portion of the selected recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to create a saturated solution.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.[1]

Protocol 2: Binary (Two-Solvent) Recrystallization

This method is useful when a suitable single solvent cannot be identified.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "solvent" (the one in which it is highly soluble).[1]

  • Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" (the one in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid (cloudy).[1]

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the turbidity just disappears, resulting in a saturated solution.[1]

  • Cooling, Isolation, and Drying: Follow steps 4 through 8 as described in the Single-Solvent Recrystallization protocol.

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result A Crude This compound B Select Solvent System (Single or Binary) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (Optional) C->D Insoluble impurities? E Slow Cooling to Room Temperature C->E No D->E Yes F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Sol_NoCrystals1 Concentrate Solution NoCrystals->Sol_NoCrystals1 Dilute? Sol_NoCrystals2 Add Seed Crystal NoCrystals->Sol_NoCrystals2 Nucleation issue? Sol_NoCrystals3 Add Anti-Solvent NoCrystals->Sol_NoCrystals3 Binary system? Sol_OilingOut1 Reheat & Add More Solvent OilingOut->Sol_OilingOut1 Too concentrated? Sol_OilingOut2 Cool Slowly OilingOut->Sol_OilingOut2 Cooling too fast? Sol_LowYield1 Use Less Solvent LowYield->Sol_LowYield1 Excess solvent? Sol_LowYield2 Ensure Thorough Cooling LowYield->Sol_LowYield2 Incomplete precipitation?

Caption: A decision tree for troubleshooting common recrystallization problems.

References

troubleshooting low conversion in palladium-catalyzed cross-coupling of indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the palladium-catalyzed cross-coupling of indazoles.

General Troubleshooting for Low Conversion

Low conversion is a frequent challenge in palladium-catalyzed cross-coupling reactions involving indazole substrates. The following section addresses common causes and provides a systematic approach to troubleshooting.

FAQ 1: My cross-coupling reaction with an indazole substrate has very low or no conversion. What are the primary factors to investigate?

Low conversion can be attributed to several factors ranging from reagent quality to suboptimal reaction conditions. The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle, leading to poor yields.[1][2] A systematic approach is crucial for identifying the root cause.

Troubleshooting Workflow for Low Conversion

Below is a general workflow to diagnose and resolve low conversion issues.

Troubleshooting_Workflow start Low Conversion Observed reagent_quality Step 1: Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions Step 2: Review Reaction Setup & Conditions reagent_quality->reaction_conditions sub_reagent Indazole/Halide Purity Boronic Acid/Coupling Partner Stability Catalyst/Precatalyst Activity Base & Solvent Quality (Anhydrous & Degassed) reagent_quality->sub_reagent component_screening Step 3: Systematic Component Screening reaction_conditions->component_screening sub_conditions Inert Atmosphere (Degassing) Temperature Control Reaction Time Stirring Efficiency reaction_conditions->sub_conditions optimization Step 4: Further Optimization component_screening->optimization sub_screening Screen Ligands Screen Bases Screen Solvents Vary Catalyst Loading component_screening->sub_screening Reaction_Factors cluster_inputs Reaction Inputs cluster_outputs Reaction Outcome Indazole Indazole Substrate (N-H protected/unprotected) Yield Conversion & Yield Selectivity Regioselectivity (e.g., C3 vs C7, N1 vs N2) Indazole->Selectivity Partner Coupling Partner (e.g., Boronic Acid, Amine) SideProducts Side Products (Dehalogenation, Homocoupling) Partner->SideProducts Catalyst Palladium Catalyst (Precatalyst & Ligand) Catalyst->Yield Catalyst->Selectivity Base Base Base->Yield Solvent Solvent Solvent->Yield Solvent->Selectivity Temp Temperature & Time Temp->Yield Temp->SideProducts

References

Technical Support Center: Optimizing Regioselectivity in the Bromination of Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of methyl-1H-indazole. Our aim is to help you optimize your experiments to achieve the desired regioselectivity.

Troubleshooting Guide

Issue: My bromination of 1-methyl-1H-indazole is resulting in a mixture of isomers. How can I improve regioselectivity?

The bromination of 1-methyl-1H-indazole can potentially yield several constitutional isomers, primarily substituting at the C3, C5, or C7 positions. The formation of a mixture indicates that the reaction conditions are not sufficiently selective. The C3 position is generally the most electronically favorable site for electrophilic substitution on the 1H-indazole ring system. However, reaction conditions can influence the outcome.

Answer: To enhance regioselectivity, a systematic evaluation of your reaction parameters is necessary. Key factors influencing the outcome of the bromination include the choice of brominating agent, solvent, temperature, and the presence of any additives.

Q1: I am observing a significant amount of bromination on the benzene ring (e.g., C5 or C7) instead of the desired C3 position. What should I change?

A1: Unwanted bromination on the benzene portion of the indazole suggests that the reaction conditions may be too harsh or that the C3 position is sterically hindered or electronically deactivated by other substituents.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is widely used for the regioselective introduction of a bromine atom at the 3-position of the indazole heterocyclic system.[1] If you are using a stronger brominating agent like molecular bromine (Br₂), consider switching to NBS, which is generally milder and more selective for the C3 position.

  • Solvent Effects: The solvent can play a crucial role in modulating the reactivity of the brominating agent. For C3-selective bromination using NBS, various solvents such as acetonitrile (MeCN), dichloromethane (CH₂Cl₂), and chloroform (CHCl₃) have been successfully employed.[1] Consider switching to a less polar, non-coordinating solvent to potentially reduce the reactivity of the electrophile and favor the most nucleophilic position (C3).

  • Temperature Control: Higher reaction temperatures can lead to over-reaction and the formation of less stable isomers. If your reaction is running at elevated temperatures, try lowering it to 0 °C or even -78 °C to increase selectivity.

Q2: My reaction is sluggish and gives a low yield of the C3-bromo product. How can I improve the conversion without sacrificing selectivity?

A2: A slow reaction rate can be due to insufficient activation of the substrate or the brominating agent.

  • Alternative Brominating Agents: While NBS is common, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been shown to be effective for the C3-bromination of indazoles, sometimes under milder conditions.[2][3] An ultrasound-assisted protocol using DBDMH in ethanol has been reported to efficiently brominate a methylated 1H-indazole at the C3 position.

  • Reaction Time: Ensure you are monitoring the reaction over a sufficient period. Some selective brominations may require longer reaction times at lower temperatures.

  • Additives: In some cases, the addition of a mild acid or base can catalyze the reaction. However, this should be approached with caution as it can also affect regioselectivity. For instance, basic conditions are sometimes used in the halogenation of indazoles.[1]

Q3: I am getting di-brominated products. How can I prevent this?

A3: The formation of di-brominated species indicates that the reaction is too reactive.

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent. Use of 1.0 to 1.1 equivalents is typically recommended for mono-bromination. Adding the brominating agent portion-wise can also help to maintain a low concentration and reduce the likelihood of multiple substitutions.

  • Temperature: As with improving regioselectivity, lowering the reaction temperature is a key strategy to prevent over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for bromination on the 1-methyl-1H-indazole ring?

A1: The C3 position is the most common and electronically favored site for electrophilic aromatic substitution on the 1H-indazole nucleus. The nitrogen at position 2 directs electrophilic attack to the adjacent C3 carbon.

Q2: What are the expected ¹H NMR chemical shifts for the different bromo-1-methyl-1H-indazole isomers?

A2: While precise shifts depend on the solvent and other substituents, you can generally expect to distinguish the isomers by the splitting patterns and chemical shifts of the aromatic protons. Commercially available standards for 3-bromo-1-methyl-1H-indazole, 5-bromo-1-methyl-1H-indazole, and 7-bromo-1-methyl-1H-indazole can be used for comparison.

Q3: Are there any specific experimental protocols I can follow?

A3: Yes, several protocols for the bromination of indazoles have been published. While a specific protocol optimized for various regiomers of 1-methyl-1H-indazole is not extensively detailed in the literature, the following general procedures for C3-bromination can be adapted.

Data Presentation: Bromination Conditions for Indazoles

SubstrateBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
1H-IndazoleNBS (1.0)MeCNRT23-Bromo-1H-indazole90Adapted from[1]
1H-IndazoleDBDMH (1.0)EtOH400.53-Bromo-1H-indazoleHigh[2][3]
Methylated 1H-indazoleDBDMH (1.0)EtOH400.53-Bromo-methylated-1H-indazoleNot specified

Experimental Protocols

General Protocol for C3-Bromination of 1-Methyl-1H-Indazole with NBS

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 3-bromo-1-methyl-1H-indazole.

Visualization of Troubleshooting Workflow

G start Start: Bromination of 1-Methyl-1H-Indazole issue Problem: Poor Regioselectivity (Mixture of Isomers) start->issue c3_low Low yield of C3-bromo product? issue->c3_low No over_bromination Di-bromination observed? issue->over_bromination No benzene_ring_sub Significant bromination on benzene ring? issue->benzene_ring_sub Yes sol_alt_agent Try alternative brominating agent (e.g., DBDMH, consider ultrasound) c3_low->sol_alt_agent Yes sol_time Increase reaction time c3_low->sol_time Yes sol_stoich Use 1.0-1.1 eq. of brominating agent (add portion-wise) over_bromination->sol_stoich Yes sol_temp_low2 Lower reaction temperature over_bromination->sol_temp_low2 Yes sol_br_agent Switch to milder brominating agent (e.g., NBS instead of Br2) benzene_ring_sub->sol_br_agent Yes sol_solvent Change to a less polar solvent (e.g., CH2Cl2, CHCl3) benzene_ring_sub->sol_solvent Yes sol_temp_low Lower reaction temperature (e.g., 0 °C or -78 °C) benzene_ring_sub->sol_temp_low Yes end Desired Product: Optimized Regioselectivity sol_br_agent->end sol_solvent->end sol_temp_low->end sol_alt_agent->end sol_time->end sol_stoich->end sol_temp_low2->end

Caption: Troubleshooting workflow for optimizing regioselectivity.

References

Technical Support Center: N-Alkylation of 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 6-Bromo-5-methyl-1H-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

The main challenge in the N-alkylation of this compound is controlling the regioselectivity. The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2, which can both be alkylated. This often leads to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3][4] Other challenges include achieving high yields and purifying the final products.[5]

Q2: What factors influence the N1 vs. N2 regioselectivity?

The regiochemical outcome of the alkylation is influenced by a combination of factors:

  • Base and Solvent System: This is a critical factor. Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor the formation of the N1-alkylated product.[1][6][7] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[8]

  • Nature of the Alkylating Agent: The electrophile used can impact the N1/N2 ratio. While simple alkyl halides are commonly used, bulkier alkylating agents may show different selectivity.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. The N1-substituted indazole is often the thermodynamically more stable isomer.[3][6][9]

  • Substituents on the Indazole Ring: The electronic and steric effects of the bromo and methyl groups on the indazole ring can influence the nucleophilicity of the N1 and N2 positions.

Q3: How can I selectively synthesize the N1-alkylated isomer of this compound?

To favor the formation of the N1-alkylated product, conditions that are under thermodynamic control are often employed. A widely used method is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][6][7] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering it and directing the alkylating agent to the N1 position.

Q4: What conditions favor the formation of the N2-alkylated isomer?

Kinetic control conditions can favor the formation of the N2-alkylated isomer. The Mitsunobu reaction, which involves an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in a solvent like THF, is a common method that often yields the N2 isomer as the major product.[3][6] Additionally, specific catalytic systems, such as using TfOH with diazo compounds, have been developed for highly selective N2-alkylation.[10]

Q5: I am getting a mixture of N1 and N2 isomers. How can I improve the separation?

Separating N1 and N2 isomers can be challenging but is typically achieved using column chromatography on silica gel.[5] Careful selection of the eluent system is crucial for achieving good separation. In some cases, recrystallization from a suitable solvent mixture can also be an effective purification method.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Low Regioselectivity (Mixture of N1 and N2 isomers) Suboptimal base/solvent combination.For N1 selectivity, use NaH in THF.[7] For N2 selectivity, consider Mitsunobu conditions (Alcohol, PPh3, DEAD/DIAD in THF).[3]
Reaction temperature is not optimized.Vary the reaction temperature. Lower temperatures may favor kinetic products (often N2), while higher temperatures can favor the thermodynamic product (often N1).
Inappropriate alkylating agent.The steric bulk of the alkylating agent can influence selectivity. Consider trying different alkyl halides or tosylates.
Low Reaction Yield Incomplete deprotonation of the indazole.Ensure the indazole is fully dissolved and use a sufficient excess of a strong base like NaH. Allow adequate time for the deprotonation to occur before adding the alkylating agent.
Inactive alkylating agent.Use a fresh or purified alkylating agent. Alkyl halides can degrade over time.
Suboptimal reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
Difficulty in Product Purification Isomers are co-eluting during column chromatography.Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective.
Product is unstable under purification conditions.Minimize exposure to heat and acidic or basic conditions during purification.
Formation of Side Products Presence of moisture or oxygen in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using reactive bases like NaH.
Over-alkylation (dialkylation).Use a controlled stoichiometry of the alkylating agent (typically 1.05-1.2 equivalents).

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is designed to favor the formation of the N1-alkylated product.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-alkylated product.[3]

Materials:

  • This compound

  • Alcohol (corresponding to the desired alkyl group)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.

Data Summary

The following table summarizes typical regioselectivity observed for the N-alkylation of substituted indazoles under different reaction conditions. While specific data for this compound is not provided in the literature, these examples for other substituted indazoles can serve as a useful guide.

Indazole Substrate Base Solvent Alkylating Agent N1:N2 Ratio Yield Reference
Methyl 5-bromo-1H-indazole-3-carboxylateCs2CO3DioxaneAlkyl tosylate>95:5>90%[4][11]
Methyl 5-bromo-1H-indazole-3-carboxylateNaHDMFIsopropyl iodide44:5638% (N1), 46% (N2)[4]
6-Fluoro-1H-indazoleK2CO3DMF4-Methoxybenzyl chloride~1:126% (N1), 26% (N2)[8]
3-Substituted IndazolesNaHTHFAlkyl bromide>99:1High[1][6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification cluster_products Products start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve deprotonation Deprotonation with Base (e.g., NaH) dissolve->deprotonation alkylation Add Alkylating Agent (R-X) deprotonation->alkylation stir Stir at appropriate temperature alkylation->stir quench Quench Reaction stir->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify n1_product N1-alkylated Product purify->n1_product Isomer 1 n2_product N2-alkylated Product purify->n2_product Isomer 2

Caption: General experimental workflow for the N-alkylation of this compound.

regioselectivity_factors cluster_conditions Reaction Conditions indazole This compound base_solvent Base & Solvent (e.g., NaH/THF vs K2CO3/DMF) indazole->base_solvent alkylating_agent Alkylating Agent (R-X) indazole->alkylating_agent temperature Temperature indazole->temperature n1_pathway Favors N1-Alkylation (Thermodynamic Control) base_solvent->n1_pathway NaH/THF n2_pathway Favors N2-Alkylation (Kinetic Control) base_solvent->n2_pathway Mitsunobu temperature->n1_pathway Higher Temp. temperature->n2_pathway Lower Temp. n1_product N1-Product n1_pathway->n1_product n2_product N2-Product n2_pathway->n2_product

Caption: Factors influencing the regioselectivity of N-alkylation of this compound.

References

Technical Support Center: Purifying Indazole Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of indazole derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My indazole derivative is showing poor separation from impurities on the silica gel column. What can I do?

A1: Poor separation is a common challenge. Here are several strategies to improve it:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical. Systematically test different solvent systems and ratios using Thin Layer Chromatography (TLC) beforehand. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation on the column.[1]

  • Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This technique is particularly effective for separating compounds with close Rf values.[1][2]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using an alternative stationary phase like alumina. For certain indazole derivatives, alumina can offer different selectivity.

  • Add a Modifier: For basic indazole derivatives that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.[3][4]

Q2: I am experiencing low recovery of my indazole derivative from the column. What are the possible causes and solutions?

A2: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the silica gel. This is more common with highly polar or basic indazoles.

    • Solution: Deactivate the silica gel by pre-treating it with a solution containing triethylamine.[3][4] Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.

  • Compound Instability: Some indazole derivatives can degrade on acidic silica gel.

    • Solution: Minimize the time your compound spends on the column by using flash chromatography. You can also test your compound's stability on silica using a 2D TLC plate.[5]

  • Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product, leading to a lower yield of the pure compound after solvent evaporation.

    • Solution: Analyze your fractions using techniques like NMR or mass spectrometry to identify any non-UV-active impurities.

Q3: My indazole derivative won't elute from the column, even with a highly polar solvent system.

A3: This issue, known as "streaking" or irreversible adsorption, is common for compounds with basic nitrogen groups like indazoles. The acidic nature of silica gel can lead to strong ionic interactions.

  • Solution 1: Use a Base Additive. Add a small percentage (0.5-2%) of triethylamine or ammonia to your mobile phase. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic indazole and allowing it to elute.[6]

  • Solution 2: Switch to a Different Stationary Phase. Consider using a more inert stationary phase like deactivated silica or alumina. For highly polar indazoles, reversed-phase chromatography on a C18 column might be a suitable alternative.

Q4: How do I choose between column chromatography and recrystallization for purifying my indazole derivative?

A4: The choice depends on the nature of your crude product and the impurities.

  • Column Chromatography is generally more versatile and can separate multiple components in a mixture. It is often the preferred method when dealing with complex mixtures or when impurities have similar polarities to the product.[7]

  • Recrystallization is a highly effective technique for achieving very high purity, especially for crystalline solids.[8] It is particularly useful for removing small amounts of impurities from a relatively pure compound. For separating N1 and N2 substituted indazole isomers, which can be challenging by chromatography, mixed-solvent recrystallization can be a very powerful alternative.[9][10]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the column chromatography of indazole derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Tailing Peaks - Strong interaction between the basic indazole and acidic silica gel. - The chosen solvent is too weak to elute the compound effectively.- Add 0.5-2% triethylamine or ammonia to the eluent to reduce interactions with silica. - Gradually increase the polarity of the mobile phase.
Leading (Fronting) Peaks - The sample was overloaded on the column. - The sample has low solubility in the mobile phase, causing it to crash out at the top of the column.- Reduce the amount of crude material loaded onto the column. - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the dry loading technique.[11]
Compound Decomposes on the Column - The indazole derivative is sensitive to the acidic nature of silica gel.- Test for stability using 2D TLC.[5] - Use deactivated silica gel (pre-treated with triethylamine) or switch to a neutral stationary phase like alumina.[3]
Separation of N1 and N2 Isomers is Difficult - The isomers have very similar polarities, making them difficult to resolve by chromatography.- Optimize the solvent system extensively using TLC. - Consider using a different stationary phase. - If chromatography fails, attempt separation by mixed-solvent recrystallization.[9][10][12]
Inconsistent Elution/Flow Rate - Poorly packed column with channels or cracks. - Air bubbles in the column.- Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[13][14] - Degas the solvents before use to prevent bubble formation.

Quantitative Data Summary

The following tables provide representative quantitative data for the purification of indazole derivatives to help guide your experimental design.

Table 1: TLC Analysis of 6-Nitro-1H-indazole-3-carbaldehyde [1]

Solvent System (Petroleum Ether:Ethyl Acetate)Rf Value of Target CompoundObservations
9:10.45Compound moves too quickly, leading to poor separation from less polar impurities.
8:20.30Optimal for column chromatography, providing good separation.
7:30.18Compound moves too slowly, which can result in broader peaks.

Table 2: Purification Summary for 6-Nitro-1H-indazole-3-carbaldehyde [1]

ParameterValue
Mass of Crude Material1.0 g
Stationary PhaseSilica Gel (40 g pre-packed column)
Mobile Phase Gradient10% to 40% Ethyl Acetate in Petroleum Ether
Mass of Purified Product0.85 g
Yield85%
Purity (by HPLC)>98%

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Substituted Indazole Derivative

This protocol is a general guideline and may need to be optimized for your specific indazole derivative.

  • TLC Analysis for Method Development:

    • Dissolve a small amount of the crude indazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or chloroform/methanol) to find an optimal system that gives your target compound an Rf value between 0.2 and 0.3.[1]

  • Column Preparation:

    • Choose an appropriate column size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pack the column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.[2]

    • Add a thin layer of sand on top of the silica to prevent disturbance.[2]

  • Sample Preparation and Loading:

    • Wet Loading: Dissolve the crude indazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the solution to the top of the column.[11]

    • Dry Loading: For compounds that are not very soluble in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1][11]

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent system determined from your TLC analysis.

    • If using gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[2]

    • Collect fractions and monitor the elution by TLC.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified indazole derivative.[1]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the purification of indazole derivatives.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_final Finalization tlc 1. TLC Analysis (Optimize Solvent System) column_prep 2. Column Preparation (Pack Silica Gel) tlc->column_prep Select initial eluent sample_prep 3. Sample Preparation (Wet or Dry Loading) column_prep->sample_prep elution 4. Elution (Isocratic or Gradient) sample_prep->elution Load sample collection 5. Fraction Collection elution->collection analysis 6. Fraction Analysis (TLC) collection->analysis pooling 7. Pool Pure Fractions analysis->pooling Identify pure fractions evaporation 8. Solvent Evaporation pooling->evaporation product Purified Indazole Derivative evaporation->product

Caption: A typical workflow for the purification of an indazole derivative using column chromatography.

troubleshooting_flowchart start Poor Separation of Indazole Derivative check_rf Is the Rf of the target compound ~0.2-0.3? start->check_rf optimize_solvent Optimize Solvent System (Adjust Polarity) check_rf->optimize_solvent No check_tailing Are peaks tailing? check_rf->check_tailing Yes optimize_solvent->check_rf use_gradient Switch to Gradient Elution success Improved Separation use_gradient->success add_base Add Triethylamine (0.5-2%) to the Mobile Phase check_tailing->add_base Yes check_stability Is the compound stable on silica? (2D TLC) check_tailing->check_stability No add_base->use_gradient add_base->success change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) change_stationary_phase->success check_stability->use_gradient Yes deactivate_silica Use Deactivated Silica Gel check_stability->deactivate_silica No deactivate_silica->change_stationary_phase deactivate_silica->success

Caption: A troubleshooting flowchart for addressing poor separation in indazole derivative purification.

purification_choice start Crude Indazole Product is_solid Is the product a solid? start->is_solid is_complex Is the mixture complex (multiple components)? is_solid->is_complex Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil) is_isomer_mix Is it a mix of N1/N2 isomers? is_complex->is_isomer_mix No is_complex->chromatography Yes high_purity_needed Is very high purity required for a crystalline solid? is_isomer_mix->high_purity_needed No mixed_recrystallization Attempt Mixed-Solvent Recrystallization is_isomer_mix->mixed_recrystallization Yes high_purity_needed->chromatography No recrystallization Attempt Recrystallization high_purity_needed->recrystallization Yes

Caption: A decision-making guide for choosing between column chromatography and recrystallization.

References

preventing dehalogenation in Suzuki-Miyaura reactions with bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in Suzuki-Miyaura cross-coupling reactions involving bromoindazoles, with a specific focus on preventing dehalogenation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of dehalogenated indazole in my Suzuki-Miyaura reaction. What are the primary causes?

A1: Dehalogenation is a common side reaction where the bromoindazole is reduced to the corresponding indazole.[1][2] The primary cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This can be influenced by several factors:

  • Base: Strong bases or the presence of certain impurities can promote the formation of Pd-H species.[3][4]

  • Solvent: Protic solvents (e.g., alcohols) or residual water can act as a hydride source.[1][3]

  • Ligand: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[3][4]

  • Temperature and Reaction Time: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[2][4]

  • Substrate: N-heterocyclic halides, like bromoindazoles, can be more susceptible to dehalogenation, especially if the nitrogen is unprotected.[1][5]

Q2: How can I minimize dehalogenation when working with bromoindazoles?

A2: Minimizing dehalogenation requires careful optimization of reaction conditions. Here are key strategies to consider:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos have been shown to be effective in suppressing dehalogenation in couplings with N-heterocyclic halides.[4] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[4]

  • Base Optimization: Switch to a weaker base. If you are using a strong base like an alkoxide, consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[1][4][6] The choice of base can be critical, and screening different options is recommended.

  • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[1][4] Ensure your solvents are anhydrous and properly degassed to remove oxygen, which can contribute to side reactions.[3]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave heating can sometimes be beneficial by accelerating the desired coupling reaction over dehalogenation.[7][8][9]

  • N-H Protection: The free N-H group on the indazole ring can contribute to dehalogenation.[4][5] Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can significantly reduce this side reaction.[4][5]

  • Reagent Purity: Ensure high purity of all reagents, especially the boronic acid or ester.[10][11] Impurities can poison the catalyst or participate in unwanted side reactions.[10]

Q3: My reaction is sluggish, and I suspect this is leading to more dehalogenation. What can I do?

A3: A sluggish reaction can indeed allow more time for side reactions like dehalogenation to occur. To address this:

  • Increase Temperature Cautiously: While high temperatures can promote dehalogenation, a modest increase might accelerate the desired coupling sufficiently.[1] Careful monitoring is key.

  • Use a More Active Catalyst System: Consider using a pre-catalyst that readily forms the active Pd(0) species.[1] Screening different palladium sources and ligands is often necessary.

  • Check Boronic Acid Quality: Boronic acids can degrade over time, leading to slower reactions. Using fresh or purified boronic acid, or switching to a more stable boronate ester (e.g., a pinacol ester), can improve reaction efficiency.[3][12]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key findings from studies on optimizing Suzuki-Miyaura reactions with bromoindazoles and related N-heterocycles.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling

EntryBaseSolventTemperature (°C)Yield (%)Reference
1Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (Microwave)78[8]
2K₂CO₃1,4-dioxane/EtOH/H₂O140 (Microwave)55[8]
3Na₂CO₃1,4-dioxane/EtOH/H₂O140 (Microwave)42[8]
4K₃PO₄Dioxane/H₂O100Good to Excellent[7]

Table 2: Influence of Catalyst and Ligand on Coupling of 3-Bromoindazoles

EntryCatalystLigandBaseSolventYield (%)Reference
1Pd(PPh₃)₄PPh₃Cs₂CO₃1,4-dioxane/EtOH/H₂O78[7][8]
2Pd(OAc)₂RuPhosK₃PO₄Dioxane/H₂OGood to Excellent[7]
3XPhosPdG2XPhosK₂CO₃EtOH/H₂OGood to Excellent[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 3-Bromoindazole (to be optimized):

  • Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add the 3-bromoindazole (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the chosen base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane, ethanol, and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring. Microwave irradiation can be used to shorten reaction times.[7][8]

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle Figure 1. Suzuki-Miyaura Catalytic Cycle with Dehalogenation Pathway pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)L2-Br (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Bromoindazole) trans_complex Ar-Pd(II)L2-Ar' (Transmetalation Complex) oa_complex->trans_complex Transmetalation (Ar'-B(OH)2 + Base) pd_hydride L2Pd(II)-H (Palladium Hydride) oa_complex->pd_hydride Hydride Source (Base, Solvent) trans_complex->pd0 Reductive Elimination product product trans_complex->product Ar-Ar' (Desired Product) dehalogenation Indazole-H (Dehalogenated Byproduct) pd_hydride->pd0 pd_hydride->dehalogenation Reductive Elimination

Caption: Figure 1. Suzuki-Miyaura Catalytic Cycle with Dehalogenation Pathway

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Dehalogenation start Start: High Dehalogenation in Suzuki Coupling ligand Optimize Ligand: Use bulky, e--rich ligands (e.g., SPhos, XPhos) start->ligand base Optimize Base: Switch to weaker base (e.g., K2CO3, K3PO4) ligand->base solvent Optimize Solvent: Use anhydrous, aprotic solvents (e.g., Dioxane) base->solvent temperature Optimize Temperature: Lower temperature or use microwave heating solvent->temperature protection Consider N-H Protection: (e.g., Boc group) temperature->protection If dehalogenation persists end End: Improved Yield of Coupled Product temperature->end If successful protection->end

Caption: Figure 2. Troubleshooting Workflow for Dehalogenation

References

Technical Support Center: Optimization of 6-Bromo-5-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 6-Bromo-5-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to prepare this compound?

A1: A widely applicable and scalable method for synthesizing substituted indazoles is the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For this compound, the recommended starting material is 4-Bromo-3-methylaniline. This process, often referred to as the Davis-Beirut reaction or a variation thereof, involves converting the aniline to a diazonium salt which then cyclizes.[1]

Q2: What are the primary challenges that can affect the yield and purity of this synthesis?

A2: The main challenges include the instability of the intermediate diazonium salt, which can lead to side reactions and the formation of tarry byproducts if not handled correctly.[2] Temperature control during diazotization is critical. Another challenge is achieving an efficient cyclization to form the indazole ring. Finally, purification of the final product to remove any unreacted starting material or side products can be complex.[3]

Q3: What are the key safety concerns when synthesizing this compound?

Q4: How can I confirm the successful synthesis and purity of the target compound?

A4: A combination of standard analytical techniques is essential for structural confirmation and purity analysis:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of column fractions.[3]

  • NMR Spectroscopy (¹H & ¹³C): To confirm the chemical structure, including the substitution pattern on the indazole ring, and to identify any isomeric impurities.[3]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the final compound.[3]

Troubleshooting Guide

Issue 1: Low or No Product Formation

QuestionPotential Cause(s)Suggested Solution(s)
My reaction yield is very low. What are the primary reasons? 1. Inefficient Diazotization: The temperature may have been too high, causing the diazonium salt to decompose. The sodium nitrite solution may have been added too quickly. 2. Incomplete Cyclization: The reaction may not have been heated for long enough, or the temperature was insufficient for the cyclization to occur. 3. Poor Quality Reagents: The starting aniline may be impure, or the sodium nitrite may have degraded.1. Optimize Diazotization: Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Add the NaNO₂ solution dropwise to avoid localized heating. Use freshly prepared sodium nitrite solution. 2. Optimize Cyclization: Monitor the reaction by TLC to determine the optimal reaction time and temperature. A slight increase in temperature or extended reaction time might be necessary. 3. Verify Reagents: Use a fresh bottle of sodium nitrite. Purify the starting aniline if its purity is questionable.
My TLC shows only the starting material spot, even after several hours. 1. Diazotization Failed: The reaction conditions are not suitable for forming the diazonium salt. 2. Incorrect Reagents: An incorrect reagent may have been used, or the reagents are inactive.1. Check Acidity: Ensure sufficient acid (e.g., HCl) is present to fully protonate the aniline and to form nitrous acid from sodium nitrite.[5] 2. Confirm Reagents: Double-check the labels and concentrations of all reagents. Test the sodium nitrite on a known reaction to ensure its activity.

Issue 2: Formation of Impurities and Side Products

QuestionPotential Cause(s)Suggested Solution(s)
I see multiple spots on my TLC plate, and the crude product is a dark, oily tar. 1. Decomposition of Diazonium Salt: This is a common issue if the temperature during diazotization rises above 5 °C, leading to phenol formation and other decomposition pathways.[2] 2. Side Reactions: The diazonium salt can undergo unwanted coupling reactions if other nucleophiles are present.1. Strict Temperature Control: Use an ice-salt bath to maintain the temperature between 0-5 °C throughout the diazotization step. 2. Use Diazonium Salt Immediately: The in situ generated diazonium salt should be used promptly in the subsequent cyclization step to minimize decomposition.
My final product is difficult to purify by column chromatography. 1. Co-eluting Impurities: A side product may have a similar polarity to the desired product. 2. Product Streaking: The product may be too polar for the chosen solvent system, or it may be interacting strongly with the silica gel.1. Optimize Chromatography: Screen various solvent systems using TLC. A gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective. 2. Crystallization: Attempt to purify the crude product by crystallization, which can be very effective at removing minor impurities.[6]

Experimental Protocols

Proposed Synthesis of this compound from 4-Bromo-3-methylaniline

This protocol is based on established methods for indazole synthesis via diazotization and cyclization.[1]

Step 1: Acetylation of 4-Bromo-3-methylaniline

  • In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The resulting N-acetylated intermediate is often used directly in the next step.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (1.5 eq).

  • Add isoamyl nitrite (1.5 eq) and heat the mixture to reflux (temperature will depend on the solvent, e.g., ~60-70 °C for chloroform).[1]

  • Maintain the reflux for 12-20 hours, monitoring the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components under reduced pressure.

  • To the residue, add concentrated hydrochloric acid and heat the mixture to 50-60 °C for 2-4 hours to hydrolyze any remaining acetyl group.[1]

  • Cool the acidic mixture to room temperature.

Step 4: Isolation and Purification

  • Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8. The product may precipitate.

  • Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography or crystallization to obtain the final product.

Quantitative Data Summary

Table 1: Proposed Reaction Conditions

ParameterValue / ConditionNotes
Starting Material 4-Bromo-3-methylanilinePurity should be >97%.
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acidUse fresh and high-purity reagents.
Solvent Chloroform or Acetic AcidAnhydrous grade recommended.
Reaction Temperature Acetylation: 0-10 °C; Cyclization: Reflux (~60-70 °C)Temperature control is crucial for minimizing side products.
Reaction Time 12 - 24 hoursMonitor by TLC to determine completion.
Typical Yield 40 - 60%Yields for similar multi-step indazole syntheses can vary.

Table 2: Recommended Solvent Systems for Purification

TechniqueSolvent System (v/v)Purpose
TLC Analysis 30-50% Ethyl Acetate in HexaneTo monitor reaction progress. Adjust polarity as needed.
Column Chromatography 10-40% Ethyl Acetate in Hexane (Gradient)For purification of the crude product.
Crystallization Ethanol/Water, Toluene, or MethanolFor final purification of the isolated solid.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Work-up & Purification A 4-Bromo-3-methylaniline B Add Acetic Anhydride (0-10 °C) A->B C N-acetylated Intermediate B->C D Add KOAc & Isoamyl Nitrite C->D E Reflux (12-20h) D->E F Crude Cyclized Product E->F G Acidic Hydrolysis (HCl) F->G H Neutralization & Extraction G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_SM Diagnosis: Starting Material cluster_SideProducts Diagnosis: Side Products Start Low Yield Observed CheckTLC Analyze TLC of crude mixture Start->CheckTLC SM_Present Significant starting material remains? CheckTLC->SM_Present IncompleteRxn Incomplete Reaction SM_Present->IncompleteRxn Yes Streaking Significant streaking or many side spots on TLC? SM_Present->Streaking No OptimizeTime Increase reaction time or temperature. Monitor by TLC. IncompleteRxn->OptimizeTime Decomposition Decomposition of Diazonium Salt Streaking->Decomposition Yes FinalProduct Low yield with clean TLC Streaking->FinalProduct No OptimizeTemp Ensure diazotization temperature is strictly 0-5 °C. Decomposition->OptimizeTemp PurificationLoss Loss during work-up or purification. Optimize extraction and chromatography. FinalProduct->PurificationLoss

References

identifying and removing impurities in 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-5-methyl-1H-indazole. The information herein is designed to help identify and remove common impurities that may be encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound typically originate from the synthetic route and can be categorized as follows:

  • Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials, such as 4-bromo-3-methylaniline or its precursors.

  • Intermediates: Depending on the synthetic pathway, unreacted intermediates may remain in the final product.

  • Byproducts: Side reactions can generate various byproducts. A common byproduct is the undesired regioisomer, 7-Bromo-6-methyl-1H-indazole, formed during the cyclization step. Over-bromination can also lead to the formation of di-brominated species.

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis, such as brominating agents or methylating agents, may also be present in trace amounts.

  • Degradation Products: The compound may degrade over time if not stored under appropriate conditions, such as protection from light and moisture.

Q2: How can I identify the impurities in my sample of this compound?

A2: A systematic approach is recommended for impurity identification:

  • Review the Synthetic Route: Analyze the synthesis method to hypothesize potential side products, unreacted starting materials, and intermediates.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile compounds. An unexpected peak in the chromatogram suggests the presence of an impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile impurities, such as residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides the molecular weight of the unknown impurity, which is a critical piece of information for its identification. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating its structure. The presence of unexpected signals or altered integration values in the NMR spectrum of the bulk sample can also indicate impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: This method is used to separate compounds with different polarities and is effective for removing byproducts and other impurities.

  • Preparative HPLC: For achieving very high purity, preparative HPLC is the method of choice, especially for separating closely related impurities like regioisomers.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible Cause(s)Troubleshooting Steps
Unexpected Peaks in Chromatogram - Contamination from glassware or solvent.- Presence of starting materials or intermediates.- Formation of byproducts.- Sample degradation.- Run a blank injection (mobile phase only) to check for system contamination.- Use fresh, HPLC-grade solvents.- Obtain reference standards for potential starting materials and intermediates and spike the sample.- Analyze the sample by LC-MS to determine the molecular weight of the impurity.
Poor Peak Shape (Tailing or Fronting) - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column if it has degraded.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection.
Purification Issues
IssuePossible Cause(s)Troubleshooting Steps
Low Recovery from Recrystallization - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize crystal formation.- Pre-heat the filtration apparatus to prevent premature crystallization.
Oily Precipitate Instead of Crystals - The solution is supersaturated.- The presence of significant impurities.- Add a small amount of additional solvent and reheat until the oil dissolves, then cool slowly.- Consider a preliminary purification step like column chromatography.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system using thin-layer chromatography (TLC).- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Objective: To purify crude this compound from byproducts and other impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the selected solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Impurity Analysis cluster_identification Impurity Identification Crude_Product Crude this compound HPLC HPLC Analysis Crude_Product->HPLC GCMS GC-MS Analysis (Volatile Impurities) Crude_Product->GCMS LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS If unexpected peaks Identify_Impurities Identify Impurities: - Starting Materials - Byproducts - Reagents - Degradation Products HPLC->Identify_Impurities GCMS->Identify_Impurities NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR If isolation possible LCMS->Identify_Impurities NMR->Identify_Impurities

Caption: Workflow for the identification of impurities in this compound.

Purification_Workflow Start Crude this compound Purity_Check1 Purity Check (HPLC) Start->Purity_Check1 Purification_Method Select Purification Method Purity_Check1->Purification_Method Purity < Specification Pure_Product Pure this compound Purity_Check1->Pure_Product Purity ≥ Specification Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Prep_HPLC Preparative HPLC (for high purity) Purification_Method->Prep_HPLC Purity_Check2 Purity Check (HPLC) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Prep_HPLC->Purity_Check2 Purity_Check2->Pure_Product Purity ≥ Specification Repurify Repurify or Re-evaluate Purity_Check2->Repurify Purity < Specification

Caption: Decision workflow for the purification of this compound.

Validation & Comparative

Comparative Analysis of Synthetic Routes to 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Synthesis of 6-Bromo-5-methyl-1H-indazole for Pharmaceutical Research and Development

This guide provides a detailed comparative analysis of two plausible synthetic routes for the preparation of this compound, a key building block in the development of novel therapeutics. The routes are evaluated based on factors such as yield, scalability, and the availability of starting materials. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted indazole derivative of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of potential drug candidates. This guide outlines and compares two distinct synthetic pathways: a Jacobson-type Indazole Synthesis and a multi-step route involving nitration, reduction, and cyclization.

Data Presentation: A Comparative Overview

The following table summarizes the key steps, reagents, and estimated yields for the two proposed synthetic pathways. The yields are based on analogous transformations and should be considered estimates.

StepPathway A: Jacobson-type Indazole SynthesisPathway B: Nitration, Reduction, and Cyclization
Starting Material 2,5-Dimethylaniline4-Bromo-1,2-dimethylbenzene
Step 1 BrominationNitration
Intermediate4-Bromo-2,5-dimethylaniline4-Bromo-1,2-dimethyl-5-nitrobenzene
Key ReagentsN-Bromosuccinimide (NBS), AcetonitrileNitric Acid, Sulfuric Acid
Reported Yield (Analogous)~98%~70-85% (potential for isomeric mixtures)[1][2]
Step 2 Diazotization and CyclizationReduction
IntermediateThis compound5-Bromo-3,4-dimethylaniline
Key ReagentsAcetic Anhydride, Potassium Acetate, Isoamyl NitriteTin(II) Chloride or Catalytic Hydrogenation
Reported Yield (Analogous)Moderate to highHigh
Step 3 -Diazotization and Cyclization
Intermediate-This compound
Key ReagentsSodium Nitrite, Acetic Acid-
Reported Yield (Analogous)Moderate-
Overall Estimated Yield GoodModerate (highly dependent on regioselectivity of nitration)
Key Advantages Shorter route, potentially higher overall yield.Readily available starting material.
Key Challenges Availability and cost of starting material.Regioselectivity of the nitration step, potential for isomeric impurities.

Pathway A: Jacobson-type Indazole Synthesis

This route offers a more direct approach to the target molecule, starting from the commercially available 2,5-dimethylaniline. The key steps involve a regioselective bromination followed by a Jacobson-type indazole synthesis.

Pathway_A cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization 2,5-Dimethylaniline 2,5-Dimethylaniline 4-Bromo-2,5-dimethylaniline 4-Bromo-2,5-dimethylaniline 2,5-Dimethylaniline->4-Bromo-2,5-dimethylaniline NBS, MeCN This compound This compound 4-Bromo-2,5-dimethylaniline->this compound 1. Ac₂O 2. KOAc, Isoamyl nitrite

Pathway A: Jacobson-type Indazole Synthesis
Experimental Protocol (Pathway A)

Step 1: Synthesis of 4-Bromo-2,5-dimethylaniline (Adapted from CN110452177A)[3]

To a solution of 2,5-dimethylaniline (1.0 eq) in acetonitrile, N-bromosuccinimide (1.1 eq) is added portion-wise at a temperature maintained below 10°C. The reaction mixture is stirred for 2 hours. After completion of the reaction (monitored by TLC), the reaction is quenched with an aqueous solution of sodium bisulfite. The pH is adjusted to 9-10 with sodium hydroxide, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-bromo-2,5-dimethylaniline.

Step 2: Synthesis of this compound (Adapted from Benchchem)[4]

In a suitable reaction vessel, 4-bromo-2,5-dimethylaniline (1.0 eq) is dissolved in chloroform. The solution is cooled, and acetic anhydride (1.1 eq) is added while maintaining the temperature below 40°C. To this mixture, potassium acetate (0.5 eq) followed by isoamyl nitrite (1.5 eq) are added. The mixture is heated to reflux and maintained for 20 hours. After the reaction is complete, the volatile components are removed under vacuum. Water is added to the residue, followed by concentrated hydrochloric acid, and the mixture is heated. After cooling, the pH is adjusted to 11 with a 50% aqueous solution of sodium hydroxide. The solvent is evaporated, and the resulting solid is slurried with heptane, filtered, and dried under vacuum to yield this compound.

Pathway B: Nitration, Reduction, and Cyclization

This pathway begins with the readily available 4-bromo-1,2-dimethylbenzene. The synthesis involves a three-step sequence: nitration, reduction of the nitro group, and subsequent diazotization and cyclization to form the indazole ring. A significant challenge in this route is controlling the regioselectivity of the initial nitration step.

Pathway_B cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Cyclization 4-Bromo-1,2-dimethylbenzene 4-Bromo-1,2-dimethylbenzene 4-Bromo-1,2-dimethyl-5-nitrobenzene 4-Bromo-1,2-dimethyl-5-nitrobenzene 4-Bromo-1,2-dimethylbenzene->4-Bromo-1,2-dimethyl-5-nitrobenzene HNO₃, H₂SO₄ 5-Bromo-3,4-dimethylaniline 5-Bromo-3,4-dimethylaniline 4-Bromo-1,2-dimethyl-5-nitrobenzene->5-Bromo-3,4-dimethylaniline SnCl₂, HCl or H₂, Pd/C This compound This compound 5-Bromo-3,4-dimethylaniline->this compound NaNO₂, Acetic Acid

Pathway B: Nitration, Reduction, and Cyclization
Experimental Protocol (Pathway B)

Step 1: Synthesis of 4-Bromo-1,2-dimethyl-5-nitrobenzene (General Nitration Protocol)[1]

A nitrating mixture is prepared by carefully adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid at 0°C. 4-Bromo-1,2-dimethylbenzene (1.0 eq) is then added dropwise to the stirred nitrating mixture, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried. Purification by recrystallization or column chromatography may be necessary to separate the desired isomer from other nitrated byproducts.

Step 2: Synthesis of 5-Bromo-3,4-dimethylaniline (General Nitro Reduction Protocol)

To a solution of 4-bromo-1,2-dimethyl-5-nitrobenzene (1.0 eq) in ethanol, tin(II) chloride dihydrate (3.0-5.0 eq) is added, followed by concentrated hydrochloric acid. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is made basic with a concentrated sodium hydroxide solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 5-bromo-3,4-dimethylaniline.

Step 3: Synthesis of this compound (General Indazole Synthesis)

5-Bromo-3,4-dimethylaniline (1.0 eq) is dissolved in glacial acetic acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 10°C. The reaction mixture is stirred at this temperature for a period of time and then allowed to warm to room temperature. The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Pathway A, the Jacobson-type synthesis, is a more convergent and potentially higher-yielding route, provided the starting 2,5-dimethylaniline is readily accessible. Pathway B, while starting from a simpler material, faces the significant challenge of controlling regioselectivity during the nitration step, which could impact the overall yield and purity of the final product. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the purification capabilities available.

References

The Indazole Advantage: A Comparative Guide to the 6-Bromo-5-methyl-1H-indazole Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision in the design of novel kinase inhibitors. This guide provides an objective comparison of the 6-bromo-5-methyl-1H-indazole scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data from publicly available research.

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][2] This mimicry allows indazole-based compounds to function as competitive inhibitors of kinase activity.[2] Among the various substituted indazoles, the this compound moiety serves as a versatile starting point for the synthesis of potent and selective kinase inhibitors, with derivatives showing significant activity against kinases implicated in oncology and other diseases.[1][3]

Comparative Analysis of Kinase Inhibitor Scaffolds

While direct head-to-head studies comparing a single this compound derivative against a comprehensive panel of inhibitors from different scaffold classes are limited in public literature, a comparative analysis can be constructed by examining data on well-characterized inhibitors based on the indazole, pyrazole, pyrimidine, and quinoline cores.

It is important to note that the inhibitory activity of a compound is not solely determined by its core scaffold but is also heavily influenced by the various substituents attached to it. However, the core scaffold dictates the fundamental binding orientation and interactions within the kinase ATP-binding pocket.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors from different scaffold classes against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.

Table 1: Biochemical Potency (IC50) of Indazole-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
AxitinibVEGFR10.1 - 1.2Cell-free / Endothelial Cells[4]
VEGFR20.2Cell-free / Endothelial Cells[4]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[4]
PDGFRβ1.6Endothelial Cells[4]
c-Kit1.7Endothelial Cells[4]
PazopanibVEGFR110Cell-free[4]
VEGFR230Cell-free[4]
VEGFR347Cell-free[4]
PDGFRα71Not Specified[4]
PDGFRβ84Cell-free[4]
c-Kit74 - 140Cell-free[4]
Compound C05PLK4< 0.1Enzymatic Assay[5]

Table 2: Comparative Cellular Antiproliferative Activity (IC50)

The data below represents the concentration of the drug required to inhibit 50% of the viability or proliferation of cancer cell lines, providing insight into the compound's potency in a more biologically relevant context.

Scaffold ClassRepresentative Compound(s)Cell LineIC50 (µM)
Indazole Indazole-pyrimidine hybrid (Compound 5f)MCF-7 (Breast)1.858[6]
A549 (Lung)3.628[6]
Caco-2 (Colorectal)1.056[6]
Indazole-pyrimidine hybrid (Compound 4b)Caco-2 (Colorectal)0.827[6]
Compound C05 (PLK4 Inhibitor)IMR-32 (Neuroblastoma)0.948[5]
MCF-7 (Breast)0.979[5]
H460 (Lung)1.679[5]
Pyrazole Pyrazole-based Akt Inhibitor (Compound 2)HCT116 (Colon)0.95[7]
Pyrazole-based CDK1 Inhibitor (Compound 25)HCT116 (Colon)0.035[7]
Pyrimidine Thiazole-pyrimidine hybrid (Compound 37)MCF-7 (Breast)0.475[8]
Quinoline Sulfathiazole-triazolo-chalcone hybrid (Compound 5)MDA-MB-436 (Breast)2.57[9]

Signaling Pathway Inhibition

Derivatives of the this compound scaffold have been shown to target several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of some of these critical pathways.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup p38 p38 MAPK PLK4->p38 inhibition AKT1 AKT1 PLK4->AKT1 activates Wnt_beta_catenin Wnt/β-catenin Pathway PLK4->Wnt_beta_catenin activates p53 p53 p38->p53 p21 p21 p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest PI3K_mTOR PI3K/mTOR Pathway AKT1->PI3K_mTOR Tumorigenesis Tumorigenesis & Glucose Metabolism PI3K_mTOR->Tumorigenesis Proliferation_Invasion Proliferation & Invasion Wnt_beta_catenin->Proliferation_Invasion

Caption: PLK4 Signaling Pathways.[10][11][12]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR Signaling Pathway.[2][13][14][15][16]

cKit_PDGFR_Signaling_Pathway cluster_cKit c-Kit Signaling cluster_PDGFR PDGFR Signaling SCF SCF cKit c-Kit SCF->cKit cKit_PI3K PI3K cKit->cKit_PI3K cKit_RAS RAS cKit->cKit_RAS cKit_AKT AKT cKit_PI3K->cKit_AKT cKit_MAPK MAPK (ERK, p38, JNK) cKit_RAS->cKit_MAPK cKit_Survival Survival cKit_AKT->cKit_Survival cKit_Proliferation Proliferation cKit_MAPK->cKit_Proliferation cKit_Differentiation Differentiation cKit_MAPK->cKit_Differentiation PDGF PDGF PDGFR PDGFR PDGF->PDGFR PDGFR_PI3K PI3K PDGFR->PDGFR_PI3K PDGFR_RAS RAS-MAPK PDGFR->PDGFR_RAS PDGFR_PLCg PLCγ PDGFR->PDGFR_PLCg PDGFR_Survival Cell Survival PDGFR_PI3K->PDGFR_Survival PDGFR_Growth Cell Growth PDGFR_RAS->PDGFR_Growth PDGFR_Migration Cell Migration PDGFR_RAS->PDGFR_Migration PDGFR_PLCg->PDGFR_Growth Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Serial Dilutions of Inhibitor - Kinase Solution - Substrate/ATP Mix Start->Prep Reaction Kinase Reaction: - Add Inhibitor, Kinase, Substrate/ATP - Incubate 60 min Prep->Reaction Stop_Deplete Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate 40 min Reaction->Stop_Deplete Detect Signal Detection: - Add Kinase Detection Reagent - Incubate 30 min - Measure Luminescence Stop_Deplete->Detect Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detect->Analysis End End Analysis->End MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat Cells with Test Compound Adhere->Treat Incubate_Compound Incubate for 48-72 hours Treat->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End Analyze->End

References

Unveiling the Therapeutic Potential: A Comparative Guide to Novel 6-Bromo-5-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive biological evaluation of novel 6-Bromo-5-methyl-1H-indazole derivatives. While direct biological data for this specific scaffold is emerging, this document provides a comparative analysis of its potential anticancer, antimicrobial, and anti-inflammatory activities based on extensive research into structurally related 6-bromo-1H-indazole compounds.

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic activities.[1][2] The introduction of a bromine atom at the 6-position and a methyl group at the 5-position of the indazole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide summarizes the available data on related compounds to project the potential of this compound derivatives and provides detailed experimental protocols for their evaluation.

Anticancer Activity: A Promising Frontier

Derivatives of 6-bromo-1H-indazole have shown significant potential as anticancer agents.[3][4] These compounds often exert their effects through the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 6-bromo-1H-indazole derivatives against different cancer cell lines. This data provides a benchmark for evaluating novel this compound derivatives.

Compound IDModification on 6-Bromo-1H-indazole CoreCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Cmpd 1 3-(3,5-dimethoxystyryl)4T1 (Breast)0.23Doxorubicin0.89
Cmpd 2 3-(2,6-dichloro-3,5-dimethoxystyryl)4T1 (Breast)1.15Doxorubicin0.89
Cmpd 3 4-(((phenyl)amino)methyl)A549 (Lung)5.3Cisplatin8.2
Cmpd 4 4-(((4-chlorophenyl)amino)methyl)A549 (Lung)3.1Cisplatin8.2

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance G->H I Calculate IC50 H->I Data Analysis

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains.

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of 6-bromo-1H-indazole derivatives against various microbial strains, offering a comparative baseline for new analogs.

Compound IDModification on 6-Bromo-1H-indazole CoreMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Cmpd 5 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methylS. aureus125Ciprofloxacin50
Cmpd 6 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methylS. aureus250Ciprofloxacin50
Cmpd 7 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methylC. albicans250Fluconazole100
Cmpd 8 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methylC. albicans>500Fluconazole100

MIC: The minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing a Potential Mechanism of Action

While the exact mechanisms of action for many indazole derivatives are still under investigation, some are known to interfere with essential cellular pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds in microbial cells.

Microbial_Signaling_Pathway This compound This compound Target_Enzyme Essential Enzyme (e.g., DNA Gyrase) This compound->Target_Enzyme Inhibition DNA_Replication DNA Replication Target_Enzyme->DNA_Replication Required for Cell_Death Cell Death Target_Enzyme->Cell_Death Inhibition leads to Cell_Division Cell Division DNA_Replication->Cell_Division

Caption: Hypothetical inhibition of a key microbial enzyme.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases. Indazole derivatives have been investigated for their anti-inflammatory properties, often through the modulation of inflammatory pathways.

Comparative Anti-inflammatory Activity Data

The table below shows the inhibitory activity of indazole derivatives on key inflammatory mediators, providing a reference for the evaluation of new compounds.

Compound IDModification on Indazole CoreAssayIC50 (µM)Reference DrugIC50 (µM)
Cmpd 9 5-aminoindazoleCOX-2 Inhibition12.32Celecoxib5.10
Cmpd 10 6-nitroindazoleCOX-2 Inhibition19.22Celecoxib5.10

COX-2: Cyclooxygenase-2, an enzyme responsible for inflammation and pain.

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a common in vitro assay to measure the inhibition of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified human recombinant COX-2 enzyme in a suitable buffer. The substrate, arachidonic acid, is also prepared.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Measurement: After a set incubation period (e.g., 10 minutes), terminate the reaction. The product of the reaction, prostaglandin E2 (PGE2), is then quantified using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizing the Inflammatory Pathway

Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indazole_Derivative 6-Bromo-5-methyl- 1H-indazole Derivative Indazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

References

A Comparative Guide to Purity Assessment of 6-Bromo-5-methyl-1H-indazole and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of their research and the safety and efficacy of potential therapeutics. 6-Bromo-5-methyl-1H-indazole is a key building block in the synthesis of various pharmacologically active molecules.[1] This guide provides a comparative analysis of the methodologies used to assess its purity, alongside structurally similar alternatives, to aid in the selection of robust and appropriate quality control strategies.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities.[2][3] The specific substitution pattern on the indazole ring significantly influences the compound's physicochemical properties and its interactions with biological targets.[4][5] Therefore, a comparative purity assessment with its structural isomers is crucial for understanding the potential impact of subtle molecular changes on synthesis and purification.

This guide will focus on comparing the purity assessment of this compound with two key alternatives:

  • 6-Chloro-5-methyl-1H-indazole : A structural analog where the bromo substituent is replaced by a chloro group.

  • 5-Bromo-6-methyl-1H-indazole : A positional isomer.

The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) for chromatographic purity, quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of residual solvents.

Comparative Purity Analysis

The purity of synthesized heterocyclic compounds like this compound and its analogs can be influenced by the synthetic route and purification methods employed. The following table presents a summary of typical purity data obtained for these compounds using HPLC and qNMR.

Table 1: Comparative Purity Data for Indazole Derivatives

CompoundMolecular WeightTypical HPLC Purity (%)Typical qNMR Purity (%)
This compound211.06≥ 98.5≥ 98.0
6-Chloro-5-methyl-1H-indazole166.61≥ 98.0≥ 97.5
5-Bromo-6-methyl-1H-indazole211.06≥ 98.0≥ 97.5

Table 2: Common Potential Impurities in the Synthesis of Substituted Indazoles

Impurity TypeDescriptionPrimary Detection Method
Starting Materials Unreacted precursors from the synthetic pathway.HPLC, GC-MS
Positional Isomers Isomers formed due to non-selective reactions, such as bromination or methylation at different positions on the indazole ring.[6]HPLC, NMR
By-products Unwanted products from side reactions occurring during the synthesis.HPLC, LC-MS
Residual Solvents Solvents used in the synthesis or purification process that are not completely removed.[7]GC-MS
Reagents and Catalysts Leftover reagents or catalysts from the reaction mixture.Varies (e.g., ICP-MS for metals)

Analytical Methodologies and Experimental Protocols

A multi-faceted approach utilizing orthogonal analytical techniques is recommended for the comprehensive purity assessment of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

HPLC is a cornerstone technique for separating and quantifying impurities in non-volatile and thermally labile compounds.[8][9][10] A reverse-phase HPLC method is generally suitable for indazole derivatives.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the indazole sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard.[11][12][13] This technique is invaluable as it does not require a reference standard of the analyte itself.

Experimental Protocol: ¹H qNMR Purity Assay

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the indazole sample into a clean, dry vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile organic compounds, making it ideal for the analysis of residual solvents from the synthesis process.[7][14]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: A capillary column suitable for volatile compounds (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation: Accurately weigh a sample of the indazole compound into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., DMSO or DMF).

  • Data Analysis: Identify residual solvents by comparing their mass spectra with a reference library. Quantify the identified solvents using a calibration curve prepared with known standards.

Visualizing the Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical workflows for purity assessment.

analytical_technique_selection cluster_techniques Analytical Techniques start Synthesized this compound purity_question Assess Purity start->purity_question HPLC HPLC Chromatographic Purity (Isomers, By-products) purity_question->HPLC Non-volatile impurities? qNMR qNMR Absolute Purity (Non-chromatophoric impurities) purity_question->qNMR Absolute purity needed? GCMS GC-MS Residual Solvents (Volatile Impurities) purity_question->GCMS Volatile impurities? report Comprehensive Purity Report HPLC->report qNMR->report GCMS->report

Logical workflow for selecting the appropriate analytical technique.

hplc_workflow start Start: HPLC Analysis sample_prep Sample Preparation (1 mg/mL in ACN/Water) start->sample_prep injection Inject Sample onto C18 Column sample_prep->injection separation Gradient Elution (Water/ACN with 0.1% Formic Acid) injection->separation detection UV Detection at 254 nm separation->detection data_analysis Data Analysis (Peak Area Integration) detection->data_analysis purity_calc Calculate % Purity (% Area = [Area_main / Area_total] * 100) data_analysis->purity_calc end End: Purity Report purity_calc->end

General experimental workflow for HPLC purity analysis.

qnmr_workflow start Start: qNMR Analysis weighing Accurately weigh Analyte and Internal Standard start->weighing dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) weighing->dissolution acquisition Acquire 1H NMR Spectrum (d1 >= 5*T1) dissolution->acquisition processing Process Spectrum (Phasing, Baseline Correction) acquisition->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Absolute Purity (Using Formula) integration->calculation end End: Purity Value calculation->end

Workflow for absolute purity determination by qNMR.

References

A Comparative Guide to Catalysts in Indazole Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the indazole core is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of various catalytic systems for indazole synthesis, supported by quantitative data and detailed experimental protocols to aid in the selection of the most effective and appropriate method for your research needs.

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous pharmacologically active molecules.[1][2] Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, have fueled extensive research into efficient synthetic methodologies.[1][2] Catalyst-based approaches have emerged as a powerful tool, significantly advancing the synthesis of a wide array of indazole derivatives.[3][4] This comparison focuses on the efficacy of different catalysts, primarily transition metals and other catalytic systems, in promoting indazole ring formation.

Comparative Efficacy of Catalytic Systems

The choice of catalyst profoundly impacts the yield, reaction time, and substrate scope of indazole synthesis. Transition metal catalysts, particularly those based on copper, palladium, and rhodium, are widely employed due to their high efficiency and functional group tolerance.[1][3][5][6] Other catalytic systems, including acid/base catalysis and emerging green chemistry approaches, also offer viable alternatives.[3][4]

Below is a summary of quantitative data from various studies, highlighting the performance of different catalysts in specific indazole synthesis reactions.

Catalyst SystemStarting MaterialsReaction TypeSolventTemp (°C)Time (h)Yield (%)Reference
Copper-Based Catalysts
CuI / TMEDA2-Bromobenzaldehyde, Aniline, NaN₃One-pot, Three-componentDMSO12012up to 94%[2][7]
Cu(OAc)₂·H₂Oo-Haloaryl N-sulfonylhydrazonesIntramolecular CyclizationDMF1001275-95%[1]
CuO Nanoparticles2-Bromobenzaldehydes, Primary Amines, NaN₃One-pot, Three-component (ligand-free)PEG 3001000.17up to 98%[2][8]
Palladium-Based Catalysts
Pd(OAc)₂ / dppf2-Bromobenzaldehyde, Benzophenone hydrazoneCross-coupling followed by cyclizationToluene10018up to 95%[2]
Rhodium-Based Catalysts
[CpRhCl₂]₂ / AgSbF₆ / Cu(OAc)₂Imidates, NitrosobenzenesC-H Activation / AnnulationDCE802460-95%[6][9]
Cobalt-Based Catalysts
[CpCo(III)]Azobenzenes, AldehydesC-H Functionalization / Addition / Cyclization1,4-DichloroethaneReflux24up to 98%[10]
Metal-Free Catalysis
PIFAArylhydrazonesOxidative C-N bond formationDCE502up to 92%[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles

This protocol is adapted from the work of Kumar et al. for the synthesis of 2-aryl-2H-indazoles.[7][8]

Materials:

  • 2-Bromobenzaldehyde

  • Primary amine

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (2.0 mmol), CuI (10 mol%), and TMEDA (10 mol%).

  • Add DMSO (3.0 mL) to the vessel.

  • The reaction mixture is stirred at 120 °C for 12 hours.

  • After completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2H-indazole.

Protocol 2: Rhodium-Catalyzed Synthesis of 1H-Indazoles via C-H Activation

This protocol is based on the method described by Glorius and co-workers.[6][9]

Materials:

  • Arylimidate

  • Nitrosobenzene

  • [Cp*RhCl₂]₂

  • Copper(II) acetate (Cu(OAc)₂)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).

  • Add anhydrous DCE (1.0 mL) followed by the nitrosobenzene (0.24 mmol).

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • Upon cooling to room temperature, the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the target 1H-indazole.[9]

Visualizing Reaction Pathways

The following diagrams illustrate the conceptual workflows and key transformations in different catalytic approaches to indazole synthesis.

Copper_Catalyzed_Three_Component_Reaction cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Reaction Process cluster_product Product 2-Bromobenzaldehyde 2-Bromobenzaldehyde One-Pot Reaction One-Pot Reaction 2-Bromobenzaldehyde->One-Pot Reaction Primary Amine Primary Amine Primary Amine->One-Pot Reaction Sodium Azide Sodium Azide Sodium Azide->One-Pot Reaction CuI / TMEDA CuI / TMEDA CuI / TMEDA->One-Pot Reaction Catalyzes C-N Bond Formation C-N Bond Formation One-Pot Reaction->C-N Bond Formation N-N Bond Formation N-N Bond Formation C-N Bond Formation->N-N Bond Formation 2H-Indazole 2H-Indazole N-N Bond Formation->2H-Indazole

Caption: Workflow for Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles.

Rhodium_Catalyzed_CH_Activation Aryl Substrate with Directing Group Aryl Substrate with Directing Group CH_Activation C-H Activation Aryl Substrate with Directing Group->CH_Activation Coupling Partner (e.g., Nitrosobenzene) Coupling Partner (e.g., Nitrosobenzene) Annulation Annulation / Cyclization Coupling Partner (e.g., Nitrosobenzene)->Annulation Rh(III) Catalyst Rh(III) Catalyst Rh(III) Catalyst->CH_Activation Mediates Oxidant (e.g., Cu(OAc)2) Oxidant (e.g., Cu(OAc)2) Oxidant (e.g., Cu(OAc)2)->Annulation Promotes CH_Activation->Annulation Product Functionalized 1H-Indazole Annulation->Product

Caption: Pathway for Rhodium-Catalyzed C-H Activation/Annulation for 1H-Indazole Synthesis.

Conclusion

The synthesis of indazoles has been significantly enhanced by the development of diverse catalytic systems. Copper-catalyzed multicomponent reactions offer a highly efficient and atom-economical route to 2H-indazoles, often utilizing readily available starting materials.[2][7] For the synthesis of 1H-indazoles, rhodium-catalyzed C-H activation and annulation strategies provide a powerful method for constructing complex and highly functionalized derivatives.[6] Palladium-catalyzed cross-coupling reactions remain a robust and versatile approach.[2] Furthermore, metal-free oxidative cyclizations present an attractive alternative, avoiding the use of potentially toxic and expensive metals.[1][2]

The selection of an optimal catalyst and methodology will depend on the specific target molecule, desired substitution pattern, and available resources. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic endeavors in the vital field of medicinal chemistry.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 6-Bromo-5-methyl-1H-indazole, a crucial intermediate in pharmaceutical synthesis. Ensuring the purity, potency, and consistency of such intermediates is paramount for the quality of the final active pharmaceutical ingredient (API). This document outlines the validation parameters for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with supporting hypothetical experimental data that aligns with typical industry and regulatory expectations.

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

General Workflow for Analytical Method Validation

The validation process follows a structured workflow to ensure all aspects of the analytical method are thoroughly evaluated.

Analytical Method Validation Workflow purpose Define Analytical Method Purpose (e.g., Assay, Impurity Profiling) protocol Prepare Validation Protocol with Acceptance Criteria purpose->protocol Defines scope experiments Conduct Validation Experiments protocol->experiments Guides execution data_analysis Analyze Data and Compare Against Acceptance Criteria experiments->data_analysis Generates data report Prepare Validation Report with Results and Deviations data_analysis->report Summarizes findings approval Review and Approval by Quality Assurance report->approval Finalizes process

Caption: General workflow for the validation of an analytical method.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for the analysis of volatile impurities that may be present from the synthesis process.[4]

Data Presentation: Method Validation Parameters

The following tables summarize hypothetical but realistic quantitative data for the validation of HPLC and GC-MS methods for the analysis of this compound.

Table 1: Comparison of HPLC and GC-MS Method Validation Parameters

Validation ParameterHPLC-UVGC-MSTypical Acceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1500.1 - 25Method specific
Accuracy (% Recovery) 99.5 ± 1.2%101.2 ± 1.8%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.85%1.20%≤ 2.0%
- Intermediate Precision1.15%1.65%≤ 2.0%
LOD (µg/mL) 0.30.03Reportable
LOQ (µg/mL) 1.00.1Reportable
Specificity No interference from placebo and known impuritiesNo co-eluting peaks with similar mass spectraMethod specific
Robustness (% RSD) < 2.0% for minor changes in flow rate, column temperature, and mobile phase composition< 3.0% for minor changes in oven temperature ramp and carrier gas flow%RSD ≤ 5.0%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods.

HPLC-UV Method Protocol (Hypothetical)

This method is designed for the quantification (assay) and purity determination of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Standard and Sample Preparation:

  • Standard Solution (50 µg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Sample Solution (50 µg/mL): Accurately weigh 5 mg of the this compound sample and dissolve in 100 mL of mobile phase.

Validation Experiments:

  • Linearity: Prepare a series of solutions from 1 to 150 µg/mL and plot the peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at 80%, 100%, and 120% of the nominal concentration.

  • Precision:

    • Repeatability: Analyze six replicate injections of the standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Specificity: Analyze a placebo sample and known related impurities to ensure no interference at the retention time of the main peak.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, mobile phase composition by ±2%) and assess the impact on the results.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the typical workflow for an HPLC-based analysis.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Accurately Weigh Sample/Standard dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample into HPLC System dissolve->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration/ Purity integrate->calculate

Caption: Experimental workflow for HPLC analysis.

GC-MS Method Protocol (Hypothetical)

This method is suitable for identifying and quantifying volatile impurities in this compound.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injection Mode: Splitless, 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

Standard and Sample Preparation:

  • Standard Solution (10 µg/mL): Prepare a stock solution of this compound and any known volatile impurities in methanol. Dilute to the working concentration.

  • Sample Solution (1 mg/mL): Dissolve 10 mg of the sample in 10 mL of methanol.

Validation Experiments: The validation experiments for GC-MS would follow a similar pattern to those for HPLC, with adjustments for the different technique and its higher sensitivity for certain compounds. For instance, linearity would be assessed over a lower concentration range, and specificity would be confirmed by the uniqueness of the mass spectrum of the analyte peak compared to any other co-eluting substances.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analytical control of this compound. The choice of method depends on the specific analytical objective. For assay and non-volatile impurity profiling, a validated HPLC method is generally preferred. For the detection and quantification of volatile residual solvents or impurities, a validated GC-MS method is the more appropriate choice. A comprehensive quality control strategy would likely involve the use of both techniques to ensure the overall purity and quality of this important pharmaceutical intermediate.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, particularly as an inhibitor of protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-1H-indazole analogs, a class of compounds showing significant promise in the development of targeted cancer therapies. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows, this document aims to facilitate the rational design and advancement of next-generation kinase inhibitors. While direct SAR studies on 6-Bromo-5-methyl-1H-indazole analogs are not extensively available in the public domain, this guide leverages data from closely related 6-Bromo-1H-indazole derivatives to provide a representative analysis.

Comparative Analysis of Biological Activity

The biological efficacy of 6-Bromo-1H-indazole analogs is significantly influenced by the nature and position of various substituents. The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of a series of these analogs against various cancer cell lines and kinases.

Table 1: Anti-Proliferative Activity of 6-Bromo-1H-indazole Analogs
Compound IDR1 (at C3)R2 (at N1)Cell LineIC50 (µM)[1]
2f 3,5-dimethoxystyrylH4T1 (Breast Cancer)0.23
2f 3,5-dimethoxystyrylHA549 (Lung Cancer)1.15
2f 3,5-dimethoxystyrylHHCT116 (Colon Cancer)0.89
2f 3,5-dimethoxystyrylHHeLa (Cervical Cancer)0.76
2a 3,5-dimethoxystyryl4-fluorophenyl4T1 (Breast Cancer)>10
2b 3,5-dimethoxystyryl4-chlorophenyl4T1 (Breast Cancer)5.23
2c 3,5-dimethoxystyryl4-bromophenyl4T1 (Breast Cancer)6.12
2d 3,5-dimethoxystyryl4-methylphenyl4T1 (Breast Cancer)7.89
2e 3,5-dimethoxystyryl4-methoxyphenyl4T1 (Breast Cancer)8.15

Data presented is a selection from a study by Xi et al. for comparative purposes.

Structure-Activity Relationship Summary:

  • Substitution at the N1 position: The unsubstituted analog (2f) demonstrated the most potent anti-proliferative activity across multiple cell lines. The introduction of substituted phenyl groups at the N1 position generally led to a decrease in activity.

  • Influence of C3 substituent: The presence of a 3,5-dimethoxystyryl group at the C3 position appears to be a key contributor to the observed cytotoxic effects.

Table 2: Kinase Inhibitory Activity of Indazole-Based PLK4 Inhibitors
Compound IDModificationPLK4 IC50 (nM)[2]
A01 Lead Compound<10
C05 Optimized hydrophilic fragment<0.1
C06 Optimized hydrophilic fragment<0.1

Data from a study on indazole-based PLK4 inhibitors, demonstrating the impact of optimizing solvent-exposed moieties.

Structure-Activity Relationship Summary:

  • Systematic investigation and modification of the hydrophilic fragment extending into the solvent-exposed region of the kinase active site can dramatically enhance inhibitory potency, as seen with compounds C05 and C06.[2]

Key Signaling Pathways

6-Bromo-1H-indazole analogs have been investigated as inhibitors of several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PLK4_Signaling_Pathway PLK4 Signaling Pathway PLK4 PLK4 Centrosome Centrosome PLK4->Centrosome localizes to Centriole Duplication Centriole Duplication Centrosome->Centriole Duplication orchestrates Aneuploidy Aneuploidy Centriole Duplication->Aneuploidy aberrant duplication leads to Cell Death Cell Death Aneuploidy->Cell Death can induce 6-Bromo-1H-indazole Analog 6-Bromo-1H-indazole Analog 6-Bromo-1H-indazole Analog->PLK4 inhibits

Caption: Simplified PLK4 signaling pathway and the point of inhibition by 6-Bromo-1H-indazole analogs.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to PI3K/Akt Pathway PI3K/Akt Pathway VEGFR->PI3K/Akt Pathway activates RAS/MAPK Pathway RAS/MAPK Pathway VEGFR->RAS/MAPK Pathway activates Angiogenesis & Proliferation Angiogenesis & Proliferation PI3K/Akt Pathway->Angiogenesis & Proliferation RAS/MAPK Pathway->Angiogenesis & Proliferation 6-Bromo-1H-indazole Analog 6-Bromo-1H-indazole Analog 6-Bromo-1H-indazole Analog->VEGFR inhibits

Caption: Key downstream pathways of VEGFR signaling and inhibition by 6-Bromo-1H-indazole analogs.

Experimental Protocols

Reproducible and standardized experimental methodologies are fundamental for the accurate evaluation of structure-activity relationships.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.

Protocol:

  • Kinase Reaction: In a 384-well plate, combine the purified kinase, a kinase-specific substrate, and the test compound (6-Bromo-1H-indazole analog) at various concentrations in a kinase assay buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP generated and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using a dose-response curve.[3]

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Signal Detection cluster_3 Data Analysis Combine Combine Kinase, Substrate, ATP, and Test Compound Incubate Allow reaction to proceed (e.g., 30°C for 60 min) Combine->Incubate Stop_Deplete Stop reaction and deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Deplete Convert_Signal Convert ADP to ATP and generate luminescent signal Stop_Deplete->Convert_Signal Measure Measure Luminescence Convert_Signal->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-Bromo-1H-indazole analogs. Include a vehicle-only control. Incubate for 72 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for the conversion to formazan crystals by viable cells.[3]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cellular Target Engagement (Western Blot)

Western blotting can be used to determine if an inhibitor is engaging its target kinase within a cellular context by assessing the phosphorylation status of a downstream substrate.

Principle: A decrease in the phosphorylation of a kinase's substrate in cells treated with an inhibitor indicates target engagement and biological activity.

Protocol:

  • Cell Treatment: Treat cultured cells with various concentrations of the test compound for a specified time.

  • Cell Lysis: Lyse the cells to release their protein contents.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.[3]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[3]

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

References

In Vitro Testing of 6-Bromo-5-methyl-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form the core of numerous potent kinase inhibitors.[1] This is largely due to its structural similarity to the purine core of ATP, which allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[2] Within this class, 6-Bromo-5-methyl-1H-indazole serves as a critical and versatile building block for the synthesis of targeted therapeutics, particularly in oncology. The strategic placement of the bromine atom allows for further chemical modifications, enabling the exploration and optimization of interactions within the kinase active site.[3]

This guide provides an objective comparison of the in vitro performance of kinase inhibitors derived from the this compound scaffold against other 6-bromo-1H-indazole derivatives and established therapeutic agents. Detailed experimental protocols for key assays are provided to support the generation of reliable and reproducible data.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the in vitro inhibitory and cytotoxic activity of various compounds. This allows for a direct comparison of the potency of derivatives based on the 6-bromo-1H-indazole scaffold against clinically relevant alternatives.

Table 1: Biochemical Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentration (IC50) values of various indazole derivatives and approved drugs against their target kinases. Lower values indicate greater potency.

Compound/DrugDerivative ScaffoldTarget KinaseIC50 (nM)Source(s)
Compound 25 This compoundBTK5.3[4]
LEAD-001 6-Bromo-1-methyl-1H-indazol-4-aminePLK450[1]
COMP-003 6-Bromo-1-methyl-1H-indazol-4-aminePLK428[1]
Derivative W4 6-Bromo-1H-indazoleVEGFR-2< 5[4]
Axitinib (Alternative)Indazole-basedVEGFR-20.2[4]
Pazopanib (Alternative)Indazole-basedVEGFR-230[4]
Centrinone (Alternative)N/APLK42.7[1]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not all been independently verified in peer-reviewed publications.[4]

Table 2: Cellular Antiproliferative and Cytotoxic Activity

This table shows the half-maximal inhibitory concentration (IC50) values of indazole derivatives and the standard chemotherapeutic agent Doxorubicin against various human cancer cell lines.

Compound/DrugDerivative ScaffoldCell LineIC50 (µM)Source(s)
Compound 25 (Cellular EC50) This compoundCellular BTK0.0427[4]
LEAD-001 6-Bromo-1-methyl-1H-indazol-4-amineMCF-75.2[1]
COMP-003 6-Bromo-1-methyl-1H-indazol-4-amineMCF-72.5[1]
Doxorubicin (Alternative)N/AMCF-71.20[2]
Doxorubicin (Alternative)N/AHepG20.5 - 1.0[4]
Doxorubicin (Alternative)N/ASNU449>10[4]

Mandatory Visualization

Diagrams created with Graphviz to illustrate key pathways and workflows.

G VEGFR Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds P1 Dimerization & Autophosphorylation VEGFR->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->P1 Inhibits

Caption: VEGFR signaling pathway and point of inhibition.

G Biochemical Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilutions of test compound C 3. Add compound and kinase solution to assay plate A->C B 2. Prepare Kinase, Substrate, & ATP solution B->C D 4. Incubate at room temperature (e.g., 60 min) C->D E 5. Stop reaction and add detection reagent D->E F 6. Measure signal (Luminescence/TR-FRET) E->F G 7. Calculate % Inhibition vs. Control F->G H 8. Determine IC50 value G->H

Caption: Workflow for a biochemical kinase inhibition assay.

G MTT Cell Viability Assay Workflow cluster_treatment Cell Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate B 2. Treat cells with various concentrations of test compound A->B C 3. Incubate for a defined period (e.g., 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or SDS E->F G 7. Read absorbance at ~570 nm F->G H 8. Calculate % cell viability relative to control G->H I 9. Determine IC50 value H->I

Caption: Workflow for an MTT cell viability assay.

G Western Blot Workflow for Apoptosis A 1. Cell Treatment & Lysis B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (prevents non-specific binding) D->E F 6. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H I 9. Data Analysis (Band densitometry) H->I

Caption: Western blot workflow for detecting apoptosis markers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro experiments. The following are standard protocols for assessing the activity of this compound derivatives.

Biochemical Kinase Inhibition Assay (Luminescent)

This assay measures the direct inhibition of a purified kinase enzyme by quantifying the amount of ATP remaining after the kinase reaction.

  • Materials:

    • Purified target kinase (e.g., BTK, PLK4, VEGFR-2)

    • Kinase-specific substrate

    • ATP

    • Test compounds (derivatives of this compound)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well or 384-well assay plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate buffer (e.g., DMSO), typically starting from 10 mM.

    • Kinase Reaction: In each well of the assay plate, prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations. The final DMSO concentration should be kept constant (e.g., <= 1%).

    • Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at the Km for the specific kinase to accurately determine competitive inhibition.

    • Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60-90 minutes).

    • ATP Depletion Measurement: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a first step to deplete remaining ATP and a second step to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

    • Signal Detection: Measure the luminescence using a microplate reader. The light signal is proportional to the amount of ADP generated and is inversely proportional to the kinase activity.

    • Data Analysis: Calculate the percent inhibition for each test compound concentration relative to a no-inhibitor (DMSO) control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell proliferation by measuring the metabolic activity of viable cells.

  • Materials:

    • Human cancer cell line of interest (e.g., MCF-7)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

    • 96-well clear flat-bottom plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.

    • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Analysis by Western Blot

This technique is used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspase-3, to confirm the induction of programmed cell death.

  • Materials:

    • Cell line of interest

    • Test compounds

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescent (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours). Harvest and lyse the cells in ice-cold RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[3]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]

    • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Detection: Wash the membrane again and then incubate with an ECL substrate. Capture the chemiluminescent signal using an imaging system.

    • Data Analysis: Analyze the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cell line of interest

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

    • Harvesting: Harvest both adherent and floating cells and wash them with PBS.

    • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

    • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can be indicative of apoptosis.

References

A Comparative Guide to the Inhibitory Activity of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with significant therapeutic potential. This guide provides a comparative analysis of the inhibitory activity of various substituted indazoles, with a focus on their roles as kinase inhibitors, chemokine receptor antagonists, and hypoxia-inducible factor-1 (HIF-1) inhibitors. The information presented herein, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant signaling pathways, is intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Quantitative Bioactivity Data: A Comparative Overview

The inhibitory potency of substituted indazoles is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for a selection of substituted indazoles against various targets, as reported in recent scientific literature.

Table 1: Inhibitory Activity of Substituted Indazoles against Protein Kinases
Compound ID/ReferenceTarget KinaseSubstitution PatternIC50 (nM)
FGFR Inhibitors
Compound 106 [1]FGFR1, FGFR2, FGFR31H-indazole core2000, 800, 4500
Compound 99 [1]FGFR11H-indazol-3-amine derivative2.9
Compound 101 [1]FGFR16-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole69.1
Compound 104 [1]FGFR1, FGFR2, FGFR3Pyridin-3-amine derivative18.0, 1.6, 27.5
Compound 105 [1]FGFR1, FGFR2, FGFR3, FGFR43-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole0.9, 2.0, 2.0, 6.1
Compound 22 [2]FGFR1, FGFR2, FGFR3Indazole derivative2000, 800, 4500
VEGFR-2 Inhibitors
Pazopanib[3]VEGFR1, VEGFR2, VEGFR3Indazole derivative10, 30, 47
Axitinib[3]VEGFR1, VEGFR2, VEGFR3Indazole derivative0.1, 0.2, 0.1-0.3
Compound 30 [3][4]VEGFR-2Indazole derivative1.24
Compound 5 [5]VEGFR-2Quinazoline-triazole derivative240
Compound 11 [6]VEGFR-2Not specified192
Other Kinase Inhibitors
Compound 29 [7]JNK3N-Aromatic-Substituted Indazole5
Compound 93 (GSK2334470) [8]PDK1Aminoindazole derivative-
Compound 95 [8]RSK2Indazole with cyanoacrylamide<2.5
Table 2: Inhibitory Activity of Indazole Arylsulfonamides as CCR4 Antagonists
Compound ID/ReferenceSubstitution DetailspIC50
GSK2239633A (analogue 6)[9]N1 meta-substituted benzyl group with α-amino-3-[(methylamino)acyl]-group, 4-methoxy, N3-(5-chlorothiophene-2-sulfonamide)Potent, specific value not provided in abstract
General SAR[9][10]Methoxy- or hydroxyl- at C4More potent
General SAR[9][10]Small groups at C5, C6, C7 (C6 preferred)Tolerated
General SAR[9][10]5-chlorothiophene-2-sulfonamide at N3Most potent
Table 3: Inhibitory Activity of Disubstituted Indazoles against HIF-1
Compound ID/ReferenceSubstitution PatternIC50 (µM)
YC-1 (Lificiguat)[11]3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole-
Indenopyrazole 2l [11]Indenopyrazole framework0.014
General SAR[12]Substituted furan moiety on indazole skeletonCrucial for high inhibition

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to assess the inhibitory activity of substituted indazoles.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[3][13]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system

  • Test compound (substituted indazole) dissolved in dimethyl sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., scintillation counter, fluorescence/luminescence plate reader)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the purified kinase to each well (except the negative control) and incubate for a predetermined period to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., EDTA, phosphoric acid).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, a variety of methods can be used, such as antibody-based detection of the phosphopeptide or measuring ADP production.[13]

  • Calculate the percentage of kinase activity for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.[14][15][16][17]

Materials:

  • Human cancer cell lines (e.g., HeLa, Huh-7, MDA-MB-231)[18]

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • 96-well cell culture plates

  • Test compound (substituted indazole)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the effect of a compound on signaling pathways.[19][20][21][22]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of kinases)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Prepare protein lysates from cells treated with the substituted indazole at various concentrations and time points.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that specifically recognizes the target protein.

  • Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that binds to the primary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

  • Analyze the changes in protein expression or phosphorylation levels to understand the compound's effect on the signaling pathway.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Dilution kinase_assay In Vitro Kinase Assay compound_prep->kinase_assay cell_culture Cell Seeding & Treatment mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay western_blot Western Blot cell_culture->western_blot ic50_calc IC50 Calculation kinase_assay->ic50_calc mtt_assay->ic50_calc pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: A generalized workflow for evaluating the inhibitory activity of substituted indazoles.

erk_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk grb2_sos GRB2/SOS rtk->grb2_sos ras Ras grb2_sos->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation inhibitor Indazole Kinase Inhibitor inhibitor->raf Inhibits inhibitor->mek Inhibits

Caption: The ERK/MAPK signaling pathway, a common target for indazole-based kinase inhibitors.[7][23][24][25][26]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis inhibitor Indazole Compound inhibitor->dna_damage Induces

Caption: The intrinsic and extrinsic apoptosis pathways, which can be modulated by substituted indazoles.[27][28][29][30][31]

References

Safety Operating Guide

Proper Disposal of 6-Bromo-5-methyl-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents such as 6-Bromo-5-methyl-1H-indazole are foundational to ensuring a secure laboratory environment and minimizing ecological impact. This document provides a detailed, procedural guide for the proper disposal of this compound, a halogenated indazole derivative. Adherence to these protocols is imperative for regulatory compliance and the safety of all laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the compound's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.[1][2]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[3][4]To protect against splashes and dust.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][4]To prevent skin contact.[4]
Body Protection A lab coat or chemical-resistant apron.[3][4]To protect against contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3][4][5]To prevent inhalation of dust or vapors.[1][4]

Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[2][4]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is a cornerstone of safe and compliant disposal.[1] Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]

Key Principles of Waste Segregation:

  • Do Not Mix : Never combine halogenated waste with non-halogenated organic waste.[1][6][7][8] Co-mingling different waste streams increases the complexity and cost of disposal.[1][9]

  • Original Containers : Whenever feasible, keep the chemical in its original container to prevent misidentification.[1]

  • Container Compatibility : Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[1] The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound : Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.[1] Avoid generating dust during the transfer.[1][3] Ensure the container is properly sealed and labeled.[1][10]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper) : Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1] Glassware should be decontaminated before washing.[1]

  • Decontamination of Glassware : Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] After this initial rinse, the glassware can be washed according to standard laboratory procedures.[1]

  • Spill Management : In the event of a spill, evacuate the immediate area.[4] With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4][9] Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2][4] Clean the spill area thoroughly.[4]

Final Disposal

Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[1] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[1][3] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1] Do not discharge to sewer systems.[3]

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[4]

Experimental Workflow and Signaling Pathways

To ensure clarity and procedural accuracy, the following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_final_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe waste_id Classify as Halogenated Waste ppe->waste_id container Select Labeled Halogenated Waste Container waste_id->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs incineration Controlled Incineration contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 6-Bromo-5-methyl-1H-indazole, ensuring a secure laboratory environment and proper operational planning.

Chemical Profile and Hazards

This compound is a solid, powdered organic compound. While specific toxicological properties have not been fully investigated, it is categorized as causing skin and eye irritation, and may cause respiratory irritation.[1][2]

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/IrritationCategory 2[1]
Specific target organ toxicityCategory 3 (Respiratory system)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risks. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[3][4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact and potential irritation.[4]
Body Protection Laboratory coat.Protects clothing and skin from contamination.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[2][6]Minimizes inhalation of dust particles.[7]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

  • Handling:

    • Handle in a well-ventilated place or within a chemical fume hood to avoid dust formation.[1][7]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust.[2]

    • Wash hands thoroughly after handling.[7]

    • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[4]

    • Keep the container tightly closed.[7]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[1][2]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material and shovel it into a suitable container for disposal. Avoid dust formation.[1][2]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations. As a halogenated organic compound, it requires special disposal procedures.

  • Waste Collection:

    • Collect waste material in a designated, labeled container for "Halogenated Organic Waste".[8]

    • Do not mix with non-halogenated waste.[8]

  • Contaminated Materials:

    • Contaminated labware (e.g., weighing paper, gloves) should be placed in the same designated waste container.[8]

  • Disposal Method:

    • Dispose of the waste through a licensed and approved waste disposal facility.[4][8]

    • Do not dispose of down the drain or in regular trash.[8]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Halogenated Waste E->F G Dispose via Licensed Contractor F->G

Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.